endo-BCN-PEG3-NH2
Description
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Structure
3D Structure
Properties
Molecular Formula |
C19H32N2O5 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H32N2O5/c20-7-9-23-11-13-25-14-12-24-10-8-21-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15,20H2,(H,21,22)/t16-,17+,18? |
InChI Key |
WICZFPOMYSGZNG-JWTNVVGKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCN)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCN)CCC#C1 |
Origin of Product |
United States |
Foundational & Exploratory
what is endo-BCN-PEG3-NH2 structure
An In-depth Technical Guide to endo-BCN-PEG3-NH2
Introduction
This compound is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and chemical biology.[1] It is particularly prominent in the development of sophisticated biomolecular constructs such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][3] This guide provides a detailed examination of its structure, properties, and applications for researchers, scientists, and professionals in drug development.
The molecule's design incorporates three key functional components:
-
endo-BCN (Bicyclo[6.1.0]nonyne): A strained cyclooctyne that enables rapid and highly specific copper-free click chemistry reactions.[2][4] The "endo" configuration refers to the stereochemistry of the bicyclic ring system. This group reacts with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
-
PEG3 (Triethylene Glycol Spacer): A three-unit polyethylene glycol chain that acts as a hydrophilic spacer. This spacer enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated biomolecules.
-
NH2 (Primary Amine): A versatile functional group that serves as a nucleophile. It can readily react with various electrophilic groups, such as carboxylic acids, activated NHS esters, and aldehydes, to form stable covalent bonds.
This combination of a bioorthogonal "click" handle, a solubility-enhancing spacer, and a reactive amine makes this compound a powerful tool for covalently linking two distinct molecules with high efficiency and control.
Core Structure and Properties
The chemical structure of this compound is defined by its IUPAC name: [(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 1883512-27-3 | |
| Molecular Formula | C₁₉H₃₂N₂O₅ | |
| Molecular Weight | 368.47 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | Colorless to light yellow liquid/solid | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | Store at -20°C, keep dry and sealed |
Application and Mechanism of Action
The primary utility of this compound is as a molecular bridge in bioconjugation. Its heterobifunctional nature allows for a sequential and controlled conjugation strategy. It is a key reagent in fields requiring the precise assembly of complex molecular architectures.
PROTAC Synthesis
A significant application is in the synthesis of PROTACs. PROTACs are molecules designed to hijack the cell's natural protein disposal machinery (the ubiquitin-proteasome system) to selectively degrade target proteins. In this context, this compound serves as the linker connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.
The logical workflow for using this linker is illustrated below.
Caption: General workflow for sequential bioconjugation using this compound.
Experimental Protocols
The following is a generalized protocol for a two-step conjugation reaction involving this compound and two molecules: Molecule A (containing an NHS ester) and Molecule B (containing an azide). Note: This is a representative protocol. Optimal conditions such as buffer composition, pH, reaction time, and temperature should be determined empirically for each specific application.
Part 1: Conjugation of this compound to an NHS Ester-activated Molecule (Molecule A)
-
Reagent Preparation:
-
Dissolve the NHS Ester-activated Molecule A in an appropriate amine-free buffer (e.g., PBS, HEPES) at a pH range of 7.2-8.0.
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of Molecule A. A 1.5 to 5-fold molar excess of the linker is typically recommended to ensure complete reaction with Molecule A.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted this compound from the resulting conjugate (BCN-PEG3-Molecule A).
-
Purification can be achieved using techniques appropriate for Molecule A, such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
-
Analysis:
-
Confirm the successful conjugation and purity of the BCN-PEG3-Molecule A intermediate using methods like MALDI-TOF mass spectrometry or SDS-PAGE (if Molecule A is a protein).
-
Part 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Reagent Preparation:
-
Dissolve the purified BCN-PEG3-Molecule A conjugate in a suitable aqueous buffer.
-
Dissolve the azide-functionalized Molecule B in a compatible buffer.
-
-
Click Chemistry Reaction:
-
Combine the BCN-PEG3-Molecule A and Azide-Molecule B solutions. A slight molar excess (1.2 to 2-fold) of the azide component is often used.
-
The SPAAC reaction is typically fast and can be carried out at room temperature for 2-12 hours. The reaction proceeds efficiently without the need for a copper catalyst.
-
-
Final Purification:
-
Purify the final conjugate (Molecule A-Linker-Molecule B) from any unreacted starting materials using an appropriate chromatographic method (e.g., SEC, reverse-phase HPLC, or affinity chromatography).
-
-
Final Analysis:
-
Characterize the final product to confirm its identity, purity, and integrity using techniques such as LC-MS, HPLC, and functional assays relevant to the specific application.
-
This structured approach, enabled by the unique properties of this compound, provides a reliable method for the construction of complex and functional biomolecular systems.
References
An In-depth Technical Guide to endo-BCN-PEG3-NH2: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endo-BCN-PEG3-NH2 is a heterobifunctional linker molecule integral to advancements in bioconjugation, chemical biology, and targeted drug delivery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and logical workflows for its use in research and development.
This molecule incorporates three key functional components:
-
An endo-bicyclo[6.1.0]nonyne (BCN) group: A strained alkyne that is highly reactive towards azides in copper-free click chemistry reactions.
-
A polyethylene glycol (PEG) spacer: A three-unit PEG linker (PEG3) that enhances solubility in aqueous media, reduces aggregation, and minimizes steric hindrance.[1]
-
A primary amine (NH2) group: A versatile functional group that readily reacts with carboxylic acids and their activated esters to form stable amide bonds.[2]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₂N₂O₅ | |
| Molecular Weight | 368.47 g/mol | [3][4] |
| CAS Number | 1883512-27-3 | |
| Appearance | Oil | |
| Purity | ≥95% | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. The PEG3 spacer enhances solubility in aqueous media. For enhanced aqueous solubility, warming the solution to 37°C and sonication are recommended. | |
| Storage | Store at -20°C for long-term stability. | |
| Shipping | Typically shipped at ambient temperature. |
Core Reactivity and Applications
The dual functionality of this compound dictates its primary applications as a linker in the synthesis of complex biomolecules and targeted therapeutics.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The endo-BCN group is a key component for "click chemistry," a class of reactions known for their high efficiency and biocompatibility. Specifically, the strained ring of the BCN moiety readily undergoes a [3+2] cycloaddition with an azide-functionalized molecule without the need for a cytotoxic copper catalyst. This reaction is rapid and forms a stable triazole linkage, making it ideal for bioconjugation in sensitive biological systems.
Amide Bond Formation
The terminal primary amine serves as a nucleophile that can react with a carboxylic acid or an activated ester (e.g., NHS ester) to form a stable amide bond. This reaction is widely used to conjugate the linker to proteins, peptides, or small molecule drugs that bear a suitable electrophilic partner.
Application in PROTAC Synthesis
PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is a valuable tool in PROTAC synthesis, acting as a flexible linker connecting the target protein binder and the E3 ligase ligand.
Experimental Protocols
The following are detailed, representative protocols for the application of this compound. Researchers should note that optimization of reaction conditions, such as stoichiometry and reaction time, may be necessary for specific applications.
Protocol 1: Two-Step Synthesis of a PROTAC via Amide Coupling and SPAAC
This protocol outlines the synthesis of a PROTAC where a target protein binder containing a carboxylic acid is first coupled to this compound, followed by a SPAAC reaction with an azide-functionalized E3 ligase ligand.
Step 1: Amide Coupling of Target Binder to this compound
-
Reagent Preparation :
-
Dissolve the carboxylic acid-functionalized target protein binder (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Prepare a solution of this compound (1.2 eq) in anhydrous DMF.
-
-
Reaction :
-
Add the this compound solution to the activated target binder mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
-
Work-up and Purification :
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the BCN-functionalized target binder.
-
Step 2: SPAAC Reaction with Azide-Functionalized E3 Ligase Ligand
-
Reagent Preparation :
-
Dissolve the purified BCN-functionalized target binder (1.0 eq) in a suitable solvent such as DMSO or a mixture of t-BuOH/H₂O.
-
Dissolve the azide-functionalized E3 ligase ligand (1.1 eq) in the same solvent.
-
-
Reaction :
-
Add the E3 ligase ligand solution to the target binder solution.
-
Stir the reaction at room temperature for 2-8 hours. The reaction is typically rapid.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
-
Purification :
-
Purify the final PROTAC by preparative HPLC to obtain a product of high purity.
-
Lyophilize the pure fractions to yield the final PROTAC as a solid.
-
Protocol 2: Labeling of an Azide-Modified Protein with this compound
This protocol describes the labeling of a protein, which has been metabolically or chemically modified to contain an azide group, with this compound that has been pre-functionalized, for example, with a fluorescent dye on its amine handle.
Step 1: Preparation of Protein and Labeling Reagent
-
Protein Preparation :
-
If necessary, perform a buffer exchange for the azide-modified protein into an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.5.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Labeling Reagent Preparation :
-
The this compound should be pre-functionalized on its amine group with the desired reporter molecule (e.g., a fluorescent dye with an NHS ester group).
-
Dissolve the BCN-functionalized reporter molecule in DMSO to prepare a stock solution (e.g., 10 mM).
-
Step 2: Bioconjugation Reaction
-
Reaction Setup :
-
Add a 10-20 fold molar excess of the BCN-functionalized reporter molecule from the DMSO stock solution to the protein solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Gently mix the solution by pipetting.
-
-
Incubation :
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.
-
Step 3: Removal of Excess Label
-
Purification :
-
Remove the unreacted labeling reagent using a desalting column or through dialysis against PBS.
-
The labeled protein is now ready for downstream applications such as fluorescence microscopy, flow cytometry, or western blotting.
-
Visualized Workflows and Pathways
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the two-step logical workflow for synthesizing a PROTAC using this compound as the linker.
Conceptual Pathway of PROTAC-Mediated Protein Degradation
This diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.
References
In-Depth Technical Guide: endo-BCN-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the bifunctional linker, endo-BCN-PEG3-NH2. This molecule is of significant interest in the fields of chemical biology and drug development, particularly for its role in the construction of Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation applications.
Core Concepts: Understanding this compound
This compound is a heterobifunctional linker molecule. Its structure is characterized by three key components:
-
An endo-bicyclo[6.1.0]nonyne (BCN) group: A strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The "endo" configuration contributes to its reactivity.
-
A polyethylene glycol (PEG) spacer : A three-unit PEG chain (PEG3) that enhances the solubility of the molecule in aqueous solutions, reduces aggregation, and provides spatial separation between the conjugated molecules.
-
A primary amine (-NH2) group : A versatile functional group that can be readily conjugated to various electrophiles, such as carboxylic acids, activated esters (e.g., NHS esters), and aldehydes, through amide bond formation or reductive amination.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 368.47 g/mol | [1][2] |
| Molecular Formula | C₁₉H₃₂N₂O₅ | [1][3][4] |
| CAS Number | 1883512-27-3 | |
| Appearance | Oil | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | |
| Storage | Store at -20°C, sealed, away from moisture and light. |
Applications in Drug Development and Research
The unique structure of this compound makes it a valuable tool for the synthesis of complex biomolecules.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a versatile linker to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase. The PEG3 linker provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Bioconjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The BCN group of this compound allows for its efficient and specific conjugation to azide-modified molecules in a biocompatible manner. This copper-free click chemistry reaction is widely used for labeling proteins, nucleic acids, and other biomolecules in complex biological systems, as it proceeds rapidly at physiological conditions without the need for a toxic copper catalyst.
Experimental Protocols
The following are generalized protocols for the two primary applications of this compound. Optimization of reaction conditions (e.g., stoichiometry, concentration, reaction time) is recommended for specific applications.
Protocol 1: Two-Step PROTAC Synthesis via Amide Coupling and SPAAC
This protocol describes the synthesis of a PROTAC where the E3 ligase ligand contains a carboxylic acid and the target protein ligand is modified with an azide.
Step 1: Amide Coupling of E3 Ligase Ligand to this compound
-
Reagent Preparation :
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) in an anhydrous aprotic solvent such as DMF or DMSO.
-
Dissolve this compound (1.0-1.2 equivalents) in the same solvent.
-
Prepare solutions of a peptide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).
-
-
Activation :
-
To the solution of the E3 ligase ligand, add the coupling reagent and the base.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction :
-
Add the solution of this compound to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification :
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate (E3 ligase ligand-linker conjugate) by flash column chromatography.
-
Step 2: SPAAC Reaction with Azide-Modified Target Protein Ligand
-
Reagent Preparation :
-
Dissolve the purified E3 ligase ligand-linker conjugate in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer system).
-
Dissolve the azide-modified target protein ligand (1.0-1.5 equivalents) in the same solvent.
-
-
SPAAC Reaction :
-
Combine the solutions of the two reactants.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction can be performed at 4°C for longer incubation times if necessary. Monitor the reaction by LC-MS.
-
-
Purification :
-
Purify the final PROTAC molecule by preparative HPLC to obtain a product of high purity.
-
Protocol 2: Bioconjugation to an Azide-Modified Protein
This protocol outlines the general procedure for labeling an azide-modified protein with a molecule functionalized with this compound.
-
Protein Preparation :
-
Ensure the azide-modified protein is purified and in a buffer that is free of primary amines (e.g., PBS, HEPES).
-
Determine the protein concentration accurately.
-
-
Linker Functionalization (if necessary) :
-
If the molecule to be conjugated has a carboxylic acid, first react it with the amine group of this compound using the amide coupling protocol described above.
-
-
SPAAC Reaction :
-
Prepare a stock solution of the BCN-functionalized molecule in a water-miscible organic solvent like DMSO.
-
Add the BCN-functionalized molecule to the protein solution at a molar excess (typically 5-20 fold) to drive the reaction to completion. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours with gentle mixing.
-
-
Purification :
-
Remove the excess unreacted BCN-functionalized molecule and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
-
Characterization :
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy if the attached molecule has a chromophore.
-
Visualizing the PROTAC Mechanism and Synthesis Workflow
The following diagrams illustrate the conceptual framework of PROTAC action and the synthetic workflow involving this compound.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism of Action of endo-BCN-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core mechanism of action of endo-Bicyclo[6.1.0]nonyne-PEG3-Amine (endo-BCN-PEG3-NH2), a critical heterobifunctional linker in the advancement of targeted therapeutics and bioconjugation. We will delve into the intricacies of its function in strain-promoted alkyne-azide cycloaddition (SPAAC), present key quantitative data, and provide detailed experimental protocols for its application.
Introduction to this compound: A Molecule of Precision
This compound is a cornerstone of modern bioconjugation, prized for its ability to covalently link molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This linker is comprised of three key functional domains:
-
endo-Bicyclo[6.1.0]nonyne (endo-BCN): A highly strained cyclooctyne that serves as the reactive engine for the molecule. Its inherent ring strain is the driving force behind its rapid and specific reaction with azides.[2] The "endo" configuration is often preferred in bioorthogonal reactions due to its high reactivity.[3]
-
Polyethylene Glycol (PEG3): A three-unit polyethylene glycol spacer. This hydrophilic chain enhances the aqueous solubility of the linker and the resulting conjugate, mitigates aggregation, and minimizes steric hindrance between the conjugated molecules.[4][5] The length of the PEG linker is a critical design parameter, influencing the therapeutic index of antibody-drug conjugates (ADCs).
-
Primary Amine (-NH2): A versatile functional group that provides a convenient handle for the attachment of a wide array of molecules, including cytotoxic payloads, imaging agents, or other biomolecules, typically through amide bond formation.
The Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The primary mechanism of action of this compound is its participation in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, a type of Huisgen [3+2] dipolar cycloaddition. This bioorthogonal "click chemistry" reaction is characterized by the formation of a stable triazole linkage between the strained alkyne of the BCN group and an azide-functionalized molecule.
The key to this catalyst-free reaction lies in the significant ring strain of the BCN moiety, which distorts the alkyne from its ideal linear geometry. This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and efficiently at physiological temperatures and in complex biological media.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.
Quantitative Kinetic Data
The rate of the SPAAC reaction is a critical factor in its practical application. The reaction follows second-order kinetics, and the rate constant is dependent on the specific structures of the cyclooctyne and the azide, as well as the reaction conditions. Below is a summary of representative second-order rate constants for the reaction of endo-BCN with various azides.
| Cyclooctyne | Azide | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| endo-BCN | Benzyl Azide | DMSO | 37 | 0.15 | |
| endo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | Not Specified | 0.29 | |
| PEGylated endo-BCN | 2-Azidoethanol | Water | 20 | 0.19 - 0.21 | |
| PEGylated endo-BCN | 2-Azidoethanol | Water | 37 | 0.57 | |
| endo-BCN | Azidobenzene | 75% aqueous CD₃CN | Not Specified | 0.75 |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in the synthesis of an antibody-drug conjugate (ADC).
Protocol 1: Site-Specific Introduction of an Azide Handle onto an Antibody
This protocol describes the enzymatic modification of an antibody to introduce an azide group for subsequent conjugation.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
PNGase F
-
Microbial Transglutaminase (MTGase)
-
Azido-PEG3-amine
-
DMSO
-
Amicon ultra centrifugal filtration units
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Deglycosylation: To expose the glutamine residue (Q295) for enzymatic modification, deglycosylate the antibody by treating it with PNGase F according to the manufacturer's protocol.
-
Enzymatic Ligation:
-
Prepare a stock solution of Azido-PEG3-amine in DMSO.
-
In a reaction vessel, combine the deglycosylated antibody with a 10-fold molar excess of Azido-PEG3-amine.
-
Add MTGase to the reaction mixture.
-
Incubate the reaction overnight at 37°C.
-
-
Purification: Remove the excess Azido-PEG3-amine and MTGase by dialysis against PBS or by using Amicon ultra centrifugal filtration units.
-
Characterization: Confirm the successful introduction of the azide linker via SDS-PAGE analysis, which will show a slight increase in the molecular weight of the heavy chain. Further confirmation can be achieved by a click reaction with a fluorescently labeled alkyne.
Protocol 2: Conjugation of a Payload to the Azide-Modified Antibody using this compound
This protocol outlines the steps to first attach a payload to the this compound linker and then conjugate it to the azide-modified antibody.
Materials:
-
This compound
-
Payload with a carboxylic acid group (e.g., a cytotoxic drug)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Azide-modified antibody from Protocol 1
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Activation of Payload:
-
Dissolve the payload with a carboxylic acid group in anhydrous DMF or DMSO.
-
Add DCC and NHS to the solution to activate the carboxylic acid by forming an NHS ester.
-
Stir the reaction at room temperature for several hours.
-
-
Conjugation of Payload to Linker:
-
Add this compound to the activated payload solution.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction by LC-MS to confirm the formation of the payload-linker conjugate.
-
-
Purification of Payload-Linker Conjugate: Purify the payload-linker conjugate using reverse-phase HPLC.
-
Click Reaction with Antibody:
-
Dissolve the purified payload-linker conjugate in a minimal amount of a biocompatible solvent like DMSO.
-
Add a 1.5- to 3-fold molar excess of the payload-linker conjugate to the azide-modified antibody solution in PBS.
-
Incubate the reaction for 4-12 hours at room temperature or 37°C with gentle mixing.
-
-
Purification of the ADC: Purify the resulting ADC using a size-exclusion chromatography column to remove any unreacted payload-linker conjugate.
-
Characterization of the ADC:
-
Determine the final protein concentration using a BCA assay or UV-Vis spectrophotometry.
-
Characterize the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the level of aggregation using size-exclusion chromatography.
-
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.
Logical Relationship of Components in the Final Bioconjugate
The this compound linker serves as the central bridge, covalently connecting the targeting moiety (e.g., an antibody) to the functional payload. This tripartite structure is fundamental to the efficacy of the resulting bioconjugate, such as an ADC.
Caption: Logical relationship of components in a typical ADC.
Conclusion
This compound is a powerful and versatile tool for the construction of advanced bioconjugates. Its robust and efficient mechanism of action in SPAAC, combined with the beneficial properties of the PEG spacer and the versatility of the amine handle, enables the precise and reliable covalent modification of biomolecules. A thorough understanding of its mechanism, reaction kinetics, and the application of optimized experimental protocols is paramount for researchers and drug development professionals seeking to harness the full potential of this linker in creating next-generation targeted therapies.
References
- 1. interchim.fr [interchim.fr]
- 2. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin | MDPI [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
Navigating Aqueous Environments: A Technical Guide to the Solubility of endo-BCN-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the aqueous solubility of endo-BCN-PEG3-NH2, a bifunctional linker critical in bioconjugation and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is paramount for predictable and reproducible results in experimental design, particularly in the formulation of reaction buffers and purification protocols.
Core Concepts: Structure and Solubility
This compound is comprised of three key functional moieties:
-
endo-Bicyclononyne (BCN): A strained alkyne that is highly reactive towards azides in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The bicyclo[6.1.0]nonyne core is inherently hydrophobic.
-
Polyethylene Glycol (PEG3): A three-unit polyethylene glycol spacer. The hydrophilic nature of the PEG chain is intentionally designed to counteract the hydrophobicity of the BCN group, thereby enhancing the overall aqueous solubility of the molecule.[1][2] This also helps to reduce aggregation and minimize steric hindrance during conjugation.[3]
-
Primary Amine (-NH2): A versatile functional group that allows for further conjugation to molecules bearing amine-reactive groups, such as activated esters (e.g., NHS esters) or carboxylic acids (in the presence of coupling agents).
The interplay between the hydrophobic BCN and the hydrophilic PEG linker governs the molecule's behavior in aqueous solutions.
Quantitative Solubility Data
Direct quantitative solubility data for this compound in specific aqueous buffers is not widely published in commercial or academic literature. However, based on information from suppliers and the known properties of its structural components, a qualitative and inferred solubility profile can be established. Several suppliers note that the PEG3 spacer enhances solubility in aqueous media.[4][5]
For closely related analogs with varying PEG lengths, suppliers explicitly state solubility in water, providing strong evidence that this compound is also water-soluble.
| Compound | PEG Length | Stated Solubility in Aqueous Solutions | Stated Solubility in Organic Solvents |
| This compound | 3 | Qualitatively described as having enhanced aqueous solubility due to the PEG spacer. | DCM, THF, acetonitrile, DMF, DMSO |
| endo-BCN-PEG2-NH2 | 2 | Water | Water, DMSO, DCM, DMF |
| endo-BCN-PEG4-amine | 4 | Water | Water, DMSO, DCM, DMF |
| endo-BCN-PEG8-amine | 8 | Water | Water, DCM, DMF |
Experimental Protocols
Given the lack of a standardized, published solubility value, researchers should determine the solubility of this compound under their specific experimental conditions (e.g., buffer composition, pH, and temperature). The following is a detailed methodology for determining aqueous solubility.
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This method, based on the principle described by Higuchi and Connors, is a reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Orbital shaker or vortex mixer
-
Microcentrifuge
-
Calibrated analytical balance
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a pre-determined volume of the aqueous buffer in a microcentrifuge tube. The amount should be sufficient to ensure that a solid phase remains after equilibration. For example, start by adding 2-5 mg of the compound to 1 mL of buffer.
-
-
Equilibration:
-
Seal the tubes to prevent evaporation.
-
Place the tubes on an orbital shaker or vortex mixer and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended mixing time is to ensure that the solution reaches equilibrium between the dissolved and undissolved compound.
-
-
Phase Separation:
-
After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.
-
Prepare a series of dilutions of the supernatant in the same aqueous buffer to bring the concentration within the linear range of the chosen analytical method.
-
-
Quantification:
-
Determine the concentration of this compound in the diluted samples using a pre-calibrated analytical method. Due to the lack of a strong chromophore, direct UV-Vis spectrophotometry may be challenging. HPLC is the recommended method.
-
HPLC Method Development (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Detection: A low wavelength (e.g., ~210-220 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Standard Curve: Prepare a standard curve using known concentrations of this compound to accurately quantify the concentration in the saturated solution.
-
-
-
Calculation:
-
Calculate the concentration in the original supernatant, accounting for the dilution factors. This value represents the aqueous solubility of the compound under the tested conditions.
-
Protocol 2: General Protocol for Bioconjugation using SPAAC
This protocol outlines a typical workflow for conjugating an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-containing molecule (e.g., protein, peptide, or small molecule)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (for preparing stock solution)
-
Purification system (e.g., SEC, affinity chromatography)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.
-
-
Reaction Setup:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Add the this compound stock solution to the azide-containing molecule solution. A 5- to 20-fold molar excess of the BCN reagent over the azide is commonly used. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid negative impacts on biomolecule stability and solubility.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The optimal reaction time depends on the specific reactants and their concentrations.
-
-
Purification:
-
Remove the unreacted this compound and purify the conjugate using a suitable chromatography method based on the properties of the final product (e.g., size-exclusion chromatography for proteins).
-
Visualizing Workflows and Logical Relationships
To aid in the conceptual understanding of the processes involving this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for determining aqueous solubility.
Caption: PROTAC synthesis and mechanism of action.
References
An In-depth Technical Guide to endo-BCN-PEG3-NH2 for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of endo-Bicyclo[6.1.0]nonyne-PEG3-Amine (endo-BCN-PEG3-NH2), a heterobifunctional linker widely utilized in the field of bioconjugation and drug development. Its unique structural components—a strained cyclooctyne (endo-BCN), a hydrophilic polyethylene glycol (PEG) spacer, and a reactive primary amine—make it a versatile tool for "click chemistry," particularly in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This document will cover its core properties, quantitative performance data, detailed experimental protocols, and its application in advanced modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Concepts: The Molecular Triad of Functionality
The efficacy of this compound stems from the distinct roles of its three key components:
-
endo-BCN (endo-Bicyclo[6.1.0]nonyne): This is a highly strained cyclooctyne that serves as the bioorthogonal reactive handle. The ring strain is the driving force for its rapid, catalyst-free "click" reaction with azide-functionalized molecules to form a stable triazole linkage. This reaction is highly specific and can proceed efficiently in complex biological media, making it ideal for in vivo applications.
-
PEG3 (Triethylene Glycol) Spacer: The three-unit polyethylene glycol linker is a short, hydrophilic spacer. Its primary functions are to increase the aqueous solubility of the molecule and its conjugates, and to reduce steric hindrance between the conjugated biomolecules. This PEG spacer can also improve the pharmacokinetic properties of the resulting bioconjugate by reducing aggregation and immunogenicity.[1]
-
NH2 (Amine) Group: The terminal primary amine provides a versatile point of attachment for a wide range of molecules. It can readily react with activated carboxylic acids (e.g., NHS esters) or can be coupled to carboxylic acids using standard carbodiimide chemistry to form stable amide bonds. This allows for the covalent attachment of proteins, peptides, drugs, or other functional moieties.
Quantitative Data Summary
The performance of this compound in click chemistry is quantifiable and can be compared with other commonly used reagents. The following tables summarize key data points for reaction kinetics and stability.
Table 1: Second-Order Rate Constants for SPAAC Reactions of Cyclooctynes with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |
| endo-BCN | 0.29 | CD₃CN/D₂O (1:2) |
| exo-BCN | 0.19 | CD₃CN/D₂O (1:2) |
| DBCO | 0.24 | CH₃CN:H₂O (3:1) |
Data compiled from multiple sources. Rate constants can vary based on specific reaction conditions.
Table 2: Comparative Stability of BCN and DBCO Linkers
| Condition | BCN Stability | DBCO Stability | Key Observation |
| Glutathione (GSH) | More stable (half-life ~6 h) | Less stable (half-life ~71 min) | BCN shows significantly greater stability in the presence of this common intracellular antioxidant. |
| Tris(2-carboxyethyl)phosphine (TCEP) | More stable | Unstable over 24 hours | BCN is the preferred choice when reducing conditions are necessary. |
| Acidic Conditions | Labile, can form inactive species | Prone to rearrangement | Both linkers have limitations in acidic environments. |
This data highlights the importance of linker selection based on the specific experimental or biological context.
Experimental Protocols
The following are detailed methodologies for the use of this compound in bioconjugation.
Protocol 1: Conjugation of this compound to a Protein via Carboxylic Acid Activation
This protocol describes the coupling of the amine group on this compound to a protein with accessible carboxylic acid residues (aspartic or glutamic acid).
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.9% NaCl, pH 4.7-6.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 2-5 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
-
Activation of Protein Carboxylic Acids:
-
Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.
-
Add a 10 to 50-fold molar excess of EDC and a 25 to 100-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Immediately after activation, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with conjugation buffer (pH 7.2-7.5).
-
Dissolve this compound in a minimal amount of DMSO and add it to the activated protein solution. A 10 to 20-fold molar excess of the linker over the protein is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the BCN-functionalized protein from excess linker and reaction byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect fractions corresponding to the protein conjugate.
-
-
Characterization:
-
Characterize the conjugate to determine the degree of labeling (DOL) using mass spectrometry or other appropriate methods.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the "click" reaction between the BCN-functionalized protein from Protocol 1 and an azide-containing molecule.
Materials:
-
BCN-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing molecule (e.g., a fluorescent dye, drug, or biotin derivative)
-
DMSO (if needed to dissolve the azide molecule)
Procedure:
-
Reaction Setup:
-
To the BCN-functionalized protein solution, add a 3 to 5-fold molar excess of the azide-containing molecule.
-
If the azide molecule is not water-soluble, dissolve it in a minimal amount of DMSO before adding it to the reaction mixture. Ensure the final DMSO concentration is below 10% (v/v) to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. The reaction time may vary depending on the concentration and reactivity of the substrates.
-
-
Purification:
-
Purify the final bioconjugate from unreacted azide molecule using a desalting column or SEC, depending on the size difference between the conjugate and the excess reagent.
-
-
Characterization:
-
Analyze the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and purity.
-
Visualization of Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of a PROTAC using this compound as a heterobifunctional linker. This is a modular approach where the target protein ligand and the E3 ligase ligand are sequentially attached to the linker.
Caption: Modular synthesis workflow for a PROTAC using this compound.
Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The diagram below illustrates the fundamental [3+2] cycloaddition reaction between the endo-BCN moiety and an azide.
Caption: The [3+2] cycloaddition mechanism of SPAAC.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This workflow outlines the key steps in creating an ADC using this compound.
Caption: A comprehensive workflow for the synthesis of an Antibody-Drug Conjugate.
References
The Strategic Advantage of endo-BCN-PEG3-NH2: An In-depth Technical Guide to a Bifunctional Linker in Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, the judicious selection of a bifunctional linker is paramount to the successful development of potent and specific bioconjugates. Among the diverse array of available linkers, endo-BCN-PEG3-NH2 has emerged as a critical tool for researchers in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the core attributes, experimental applications, and technical considerations of this compound, offering a valuable resource for scientists engaged in the design and synthesis of next-generation biotherapeutics.
Core Concepts: The Molecular Architecture and Functionality of this compound
This compound is a heterobifunctional linker meticulously designed to bridge two molecular entities with high efficiency and specificity. Its structure comprises three key components:
-
endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that serves as a highly reactive handle for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction allows for the efficient and specific conjugation to azide-modified molecules in aqueous environments without the need for a cytotoxic copper catalyst. The "endo" configuration of the BCN moiety has been reported to exhibit higher reactivity compared to its "exo" counterpart and other cyclooctynes like dibenzocyclooctyne (DBCO).
-
Three-unit Polyethylene Glycol (PEG3) Spacer: This hydrophilic spacer plays a crucial role in enhancing the overall properties of the resulting bioconjugate. The PEG3 linker improves aqueous solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[1] In the context of PROTACs, the flexibility and length of the PEG linker are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][3][4]
-
Primary Amine (-NH2): This functional group provides a versatile point of attachment for a wide range of molecules, including payloads, targeting ligands, or other biomolecules. The primary amine can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[5]
This unique combination of a bioorthogonal BCN group and a versatile primary amine, connected by a solubility-enhancing PEG spacer, makes this compound a powerful tool for the modular and efficient construction of complex bioconjugates.
Quantitative Data Summary
While specific kinetic and stability data for this compound is not extensively available in the public domain, the following tables summarize key properties and comparative data for the BCN moiety and general linker technologies. This information provides a valuable framework for understanding the expected performance of this compound in bioconjugation applications.
| Property | Value | Source(s) |
| Molecular Weight | 368.47 g/mol | |
| Molecular Formula | C₁₉H₃₂N₂O₅ | |
| CAS Number | 1883512-27-3 | |
| Appearance | Oil | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | |
| Storage Conditions | -20°C, under inert gas |
Table 1: Physicochemical Properties of this compound
| Linker Moiety | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Characteristics |
| endo-BCN | Reported to have higher reactivity than DBCO | High reactivity in SPAAC, enabling rapid conjugation under mild conditions. Less hydrophobic than DBCO. |
| DBCO | ~0.1 - 1.0 | Commonly used in copper-free click chemistry, but can be more sterically hindered and hydrophobic than BCN. |
Table 2: Comparative Reactivity of BCN Moiety (Note: Specific rate constants for this compound were not found; the table reflects general findings on BCN reactivity.)
| Linker Type | General Serum Stability | Release Mechanism | Key Considerations |
| Amide (from -NH2) | High | Non-cleavable | Stable bond, requires degradation of the antibody for payload release. |
| Triazole (from BCN) | High | Non-cleavable | Formed via SPAAC, known for its high stability. |
| Disulfide | Variable (can be engineered) | Reductive cleavage | Stability can be tuned by steric hindrance around the disulfide bond. |
| Peptide (e.g., Val-Cit) | High in circulation, cleavable in lysosomes | Enzymatic cleavage | Dependent on the presence of specific proteases in the target cell. |
Table 3: General Stability of Linker Chemistries Relevant to this compound Conjugates
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in the synthesis of antibody-drug conjugates and PROTACs. These protocols are intended as a guide and may require optimization based on the specific properties of the molecules being conjugated.
Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the conjugation of a payload (drug) to an antibody using this compound as a linker.
Step 1: Activation of the Payload with an NHS Ester
-
Materials:
-
Payload containing a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
This compound
-
-
Procedure:
-
Dissolve the payload in anhydrous DMF or DCM.
-
Add 1.1 equivalents of DCC (or 1.2 equivalents of EDC and 1.2 equivalents of NHS) to the payload solution.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS ester-activated payload.
-
Add 1.0 equivalent of this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the BCN-functionalized payload by flash column chromatography.
-
Step 2: Conjugation of the BCN-Functionalized Payload to an Azide-Modified Antibody
-
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
BCN-functionalized payload (from Step 1) dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
-
Procedure:
-
Prepare a solution of the azide-modified antibody at a concentration of 5-10 mg/mL in PBS.
-
Add a 5- to 10-fold molar excess of the BCN-functionalized payload solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation.
-
Remove the excess, unreacted BCN-payload by size-exclusion chromatography (SEC) or dialysis.
-
Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.
-
Protocol 2: PROTAC Synthesis
This protocol outlines the synthesis of a PROTAC by sequentially coupling a target protein ligand and an E3 ligase ligand to this compound.
-
Materials:
-
Target protein ligand with a suitable functional group for conjugation (e.g., carboxylic acid for NHS ester formation)
-
E3 ligase ligand with a reactive group for the primary amine of the linker (e.g., an activated ester) or an azide for SPAAC.
-
This compound
-
Appropriate solvents and reagents for coupling reactions (e.g., EDC/NHS for amide bond formation)
-
-
Procedure:
-
Step 2a: Coupling of the E3 Ligase Ligand. React the E3 ligase ligand (e.g., a thalidomide derivative with an NHS ester) with a molar equivalent of this compound in a suitable solvent like DMF with a mild base (e.g., diisopropylethylamine, DIPEA).
-
Step 2b: Purification. After the reaction is complete (monitored by LC-MS), purify the resulting intermediate (E3 Ligand-Linker) by preparative HPLC.
-
Step 2c: Coupling of the Target Protein Ligand. Activate the carboxylic acid group of the target protein ligand using EDC/NHS and react it with the primary amine of the purified E3 Ligand-Linker intermediate.
-
Step 2d: Final Purification. Purify the final PROTAC molecule by preparative HPLC.
-
Step 2e: Characterization. Confirm the identity and purity of the synthesized PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.
References
The Strategic Application of endo-BCN-PEG3-NH2 in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary strategy in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. The rational design of these heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a protein of interest for ubiquitination and subsequent proteasomal degradation, is paramount to their success. A critical component in this design is the linker, which connects the protein-targeting ligand to the E3 ligase-recruiting moiety. This technical guide delves into the application of a specific and versatile linker, endo-BCN-PEG3-NH2, in the development of PROTACs.
This compound is a trifunctional molecule featuring a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene glycol (PEG) chain to enhance solubility and pharmacokinetic properties, and a terminal amine (NH2) for conjugation. This combination of features makes it a valuable tool for the modular and efficient synthesis of PROTACs.
Core Concepts in PROTAC Development using this compound
The fundamental principle behind using this compound in PROTAC synthesis lies in its ability to facilitate the assembly of the final molecule through a highly efficient and bioorthogonal "click chemistry" reaction. The general workflow involves the separate synthesis of a protein of interest (POI) ligand functionalized with an azide group and an E3 ligase ligand, followed by their conjugation to the this compound linker.
The primary advantage of this approach is its modularity, allowing for the rapid generation of a library of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency. The PEG component of the linker is crucial for improving the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically follows a structured workflow. The following diagram illustrates the key steps involved in the process.
A Deep Dive into Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes.[1] This powerful ligation technique facilitates the covalent linking of molecules in complex biological environments, revolutionizing fields from chemical biology and drug development to materials science.[2]
At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage.[1] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst.[1][3] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH, making it an invaluable tool for studying and manipulating biological systems.
The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules. This high degree of specificity ensures that the reaction proceeds only between the intended molecular partners, minimizing off-target effects.
The Mechanism of Action: A Concerted Cycloaddition
The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage. The reaction's efficiency is attributed to the high ring strain of the cyclooctyne, which is released upon the formation of the triazole ring. Density functional theory calculations have shown that the rapid rate of the strain-promoted cycloaddition is due to a lower energy requirement for distorting the 1,3-dipole and the alkyne into the transition-state geometry.
Figure 1: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Quantitative Analysis of SPAAC Kinetics
The rate of the SPAAC reaction is a critical parameter for its application, particularly in time-sensitive biological experiments. The reaction kinetics are typically second-order, and the rate is influenced by several factors, including the structure of the cyclooctyne, the electronic properties of the azide, the solvent, pH, and temperature.
Comparison of Second-Order Rate Constants
The choice of cyclooctyne has a significant impact on the reaction rate. The table below summarizes the second-order rate constants for several commonly used cyclooctynes with benzyl azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.1 - 0.9 | High reactivity and stability, widely used. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.07 | Small, hydrophilic, and relatively stable with good reactivity. |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 | High reactivity. |
| Biarylazacyclooctynone | BARAC | ~0.9 | Very high reactivity, but can be less stable. |
| Difluorinated Cyclooctyne | DIFO | ~0.4 | Increased reactivity due to electron-withdrawing fluorine atoms. |
| 4-Dibenzocyclooctynol | DIBO | ~0.1 | Good balance of reactivity and stability. |
Note: Reaction rates can vary depending on the specific azide, solvent, temperature, and pH.
Factors Influencing Reaction Rates:
-
Cyclooctyne Structure: The reactivity of the cyclooctyne is directly related to its ring strain. Modifications to the cyclooctyne ring, such as the addition of fluorine atoms or the fusion of aromatic rings, can significantly enhance the reaction rate.
-
Azide Electronics: The electronic properties of the azide can also influence the reaction rate. Electron-donating groups on the azide can increase the rate of reaction.
-
Solvent: The polarity of the solvent can affect the reaction kinetics. Reactions in aqueous buffers are common for biological applications, and the presence of organic co-solvents can modulate the reaction rate.
-
pH and Temperature: Higher pH values generally increase reaction rates, except in certain buffers like HEPES. As with most chemical reactions, an increase in temperature typically leads to an increase in the reaction rate.
Experimental Protocols: A Practical Guide to SPAAC Bioconjugation
The following protocols provide a general framework for performing SPAAC reactions. Optimization of reaction conditions, such as concentration, temperature, and reaction time, is often necessary for specific applications.
Synthesis of Activated Cyclooctynes
The synthesis of functionalized cyclooctynes is a critical first step for many SPAAC applications. Below is a representative protocol for the synthesis of a DBCO derivative with a carboxylic acid handle, which can be further activated for conjugation.
Synthesis of DBCO-NHCO-PEG4-acid
This synthesis involves two main steps: amide coupling of DBCO-amine with a protected PEG linker, followed by deprotection.
-
Step 1: Amide Coupling
-
Dissolve Boc-NH-PEG4-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of DBCO-amine (1.05 eq) in a minimum amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in a 1:1 (v/v) mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (3x) to remove residual TFA.
-
The crude product can be purified by preparative reverse-phase HPLC to yield the final DBCO-NHCO-PEG4-acid.
-
Protein Labeling using SPAAC
This section outlines a general workflow for labeling a protein with a small molecule or another biomolecule using SPAAC.
Figure 2: General workflow for protein labeling via SPAAC.
Protocol 1: General Protein Labeling with a Cyclooctyne-NHS Ester
This protocol describes the labeling of a protein with a cyclooctyne moiety, preparing it for subsequent conjugation to an azide-functionalized molecule.
-
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-NHS ester (e.g., DBCO-NHS ester) dissolved in DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Protein Preparation: Ensure the protein solution is free of primary amines (e.g., Tris buffer) that could compete with the NHS ester reaction. If necessary, perform a buffer exchange into PBS.
-
Reaction Setup: Add a 10-20 fold molar excess of the Cyclooctyne-NHS ester solution to the protein solution. The final DMSO concentration should typically be below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted cyclooctyne reagent and quenching agent by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the cyclooctyne (e.g., ~309 nm for DBCO).
-
Protocol 2: SPAAC Conjugation of a Labeled Protein
This protocol details the conjugation of the cyclooctyne-labeled protein to a molecule functionalized with an azide group.
-
Materials:
-
Cyclooctyne-labeled protein
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Reaction Setup: Mix the cyclooctyne-labeled protein with a 1.5-5 fold molar excess of the azide-containing molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may need to be optimized based on the reactivity of the specific cyclooctyne and azide pair.
-
Purification: Purify the final conjugate from unreacted components using an appropriate chromatography method (e.g., size-exclusion, ion exchange, or affinity chromatography).
-
Characterization: Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
-
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition has proven to be an indispensable tool for researchers, scientists, and drug development professionals. Its bioorthogonality, efficiency in physiological conditions, and catalyst-free nature have enabled a wide array of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics. By understanding the core principles, kinetics, and experimental considerations of SPAAC, researchers can effectively harness the power of this remarkable click chemistry reaction to advance their scientific endeavors.
References
An In-depth Technical Guide to the Storage and Handling of endo-BCN-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage and handling conditions for endo-BCN-PEG3-NH2, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications. Adherence to these guidelines is critical for maintaining the chemical integrity and functionality of the molecule, thereby ensuring the reliability and reproducibility of experimental outcomes.
Core Storage Recommendations
The stability of this compound is paramount for its successful application in research and drug development. The primary factors influencing its stability are temperature, light, and moisture. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Stock Solution Storage | Shipping Condition | Shelf Life |
| Temperature | 0 - 4 °C[1] | -20 °C[1][2][3][4] | -20 °C or -80 °C | Ambient Temperature | > 2 years (if stored properly) |
| Environment | Dry and dark | Dry and dark | Protect from light | Non-hazardous chemical | |
| Notes | For stock solutions, it is recommended to store in aliquots to avoid repeated freeze-thaw cycles. | The product is stable for a few weeks during ordinary shipping and time spent in Customs. |
Experimental Workflow for Handling and Storage
To ensure the longevity and efficacy of this compound, a systematic approach to its handling and storage is essential. The following diagram outlines a general workflow from receiving the compound to its experimental use.
References
Methodological & Application
Application Notes: Site-Specific Antibody Labeling Using endo-BCN-PEG3-NH2 for Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapies, such as Antibody-Drug Conjugates (ADCs), requires precise and stable conjugation of payloads to monoclonal antibodies (mAbs). The endo-BCN-PEG3-NH2 linker is a heterobifunctional reagent designed to facilitate this process through a combination of amine reactivity and advanced bioorthogonal "click chemistry". This linker features a primary amine (-NH2) for covalent attachment to the antibody and a bicyclo[6.1.0]nonyne (BCN) group for highly efficient and specific, copper-free click reaction with azide-modified payloads.[1][2]
The integrated polyethylene glycol (PEG3) spacer enhances the solubility of the final conjugate, reduces the potential for aggregation, and minimizes steric hindrance, thereby preserving the antibody's binding affinity.[1][2] This application note provides a detailed protocol for the site-specific labeling of an antibody using this compound, purification of the conjugate, and methods for its characterization. The workflow is designed to produce a homogeneous ADC with a controlled drug-to-antibody ratio (DAR), a critical quality attribute for safety and efficacy.[3]
Principle of the Method
The conjugation strategy involves two main stages:
-
Antibody Modification : The carboxyl groups (-COOH) on the antibody's glutamate and aspartate residues are activated using a two-step carbodiimide reaction with EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide). This creates a stable Sulfo-NHS ester intermediate. The primary amine of the this compound linker then reacts with this activated ester to form a stable amide bond, resulting in a BCN-functionalized antibody.
-
Payload Conjugation via SPAAC : An azide-modified payload (e.g., a cytotoxic drug) is then conjugated to the BCN-functionalized antibody through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, proceeding with high efficiency under mild physiological conditions without the need for a toxic copper catalyst, ensuring the integrity of the antibody. The result is a site-specifically labeled antibody-drug conjugate.
Experimental Protocols
Protocol 1: Preparation of BCN-Functionalized Antibody
This protocol details the activation of antibody carboxyl groups and subsequent reaction with this compound.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0)
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.15 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Spin Desalting Columns (e.g., 7K MWCO)
Procedure:
-
Antibody Preparation :
-
Buffer exchange the antibody into Activation Buffer to a final concentration of 5-10 mg/mL using a spin desalting column. This step is crucial to remove any amine-containing buffers (like Tris) that would compete with the reaction.
-
-
Activation of Antibody Carboxyl Groups :
-
Immediately before use, prepare fresh 100 mM solutions of EDC and Sulfo-NHS in cold Activation Buffer.
-
Add a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Linker Conjugation :
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 20-fold molar excess of the this compound stock solution to the activated antibody solution. Ensure the final DMSO concentration remains below 10% (v/v) to prevent antibody denaturation.
-
Adjust the reaction pH to 7.2-7.5 by adding PBS (pH 7.4) to facilitate the reaction with the primary amine.
-
Incubate for 2 hours at room temperature with gentle end-over-end mixing.
-
-
Quenching and Purification :
-
Quench any unreacted Sulfo-NHS esters by adding Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes.
-
Purify the BCN-functionalized antibody by passing it through a spin desalting column equilibrated with PBS (pH 7.4) to remove excess linker and reaction byproducts.
-
Determine the concentration of the purified BCN-antibody using a spectrophotometer at 280 nm. Store at 4°C for immediate use or at -80°C for long-term storage.
-
Protocol 2: Conjugation of Azide-Payload via SPAAC
This protocol describes the final "click" reaction between the BCN-functionalized antibody and an azide-modified payload.
Materials:
-
BCN-functionalized antibody (from Protocol 1)
-
Azide-modified payload (e.g., cytotoxic drug, fluorophore)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
SPAAC Reaction Setup :
-
Prepare a 10 mM stock solution of the azide-modified payload in anhydrous DMSO.
-
To the BCN-functionalized antibody in PBS, add a 3- to 5-fold molar excess of the azide-payload stock solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction mixture for 12-24 hours at 4°C or for 4-8 hours at room temperature with gentle mixing, protected from light if the payload is light-sensitive.
-
-
Purification of the Antibody-Drug Conjugate :
-
Purify the ADC using an appropriate chromatography system to remove unreacted payload and any potential aggregates.
-
Size-Exclusion Chromatography (SEC) is suitable for removing small molecule impurities.
-
Hydrophobic Interaction Chromatography (HIC) is effective for separating ADC species with different drug-to-antibody ratios and removing unconjugated antibody.
-
-
Monitor the elution profile by UV absorbance at 280 nm (for the antibody) and a wavelength appropriate for the payload, if it has a chromophore.
-
Collect and pool the fractions corresponding to the purified ADC.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
The average number of drug molecules conjugated per antibody (DAR) is a critical quality attribute. HIC-HPLC separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules.
-
System : HPLC system with a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A : High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.8).
-
Mobile Phase B : Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 6.8, with 20% Isopropanol).
-
Gradient : A decreasing salt gradient from 100% A to 100% B is used to elute the ADC species, with higher DAR species eluting later.
-
Detection : UV at 280 nm.
-
Calculation : The weighted average DAR is calculated from the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
2. Purity and Aggregation Analysis by SEC-HPLC:
SEC is used to determine the purity of the ADC and quantify the level of aggregation.
-
System : HPLC system with a Size-Exclusion column.
-
Mobile Phase : Isocratic elution with a buffer such as PBS, pH 7.4.
-
Analysis : The percentage of monomer, aggregate, and fragment is determined by integrating the respective peaks in the chromatogram.
Data Presentation
The following tables summarize representative quantitative data expected from the synthesis and characterization of an ADC using the described protocols.
Table 1: Representative Purification and Recovery Data
| Step | Protein Amount (mg) | Concentration (mg/mL) | Recovery (%) |
| Initial Antibody | 10.0 | 10.0 | 100% |
| BCN-Functionalized Antibody | 9.2 | 8.5 | 92% |
| Final Purified ADC | 8.1 | 5.4 | 81% |
Table 2: Representative DAR Analysis by HIC-HPLC
| ADC Species | Retention Time (min) | Peak Area (%) |
| DAR 0 (Unconjugated) | 8.5 | 4.5 |
| DAR 2 | 12.1 | 93.2 |
| DAR 4 | 15.3 | 2.3 |
| Weighted Average DAR | - | 1.96 |
Visualizations
Experimental Workflow Diagram
References
Application Notes: Utilizing endo-BCN-PEG3-NH2 for Advanced Cell Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of cell surfaces with bioactive molecules is a cornerstone of modern biological research and therapeutic development. Applications range from fundamental studies of cellular interactions to the creation of targeted cell-based therapies. endo-BCN-PEG3-NH2 is a versatile heterobifunctional linker designed for the precise covalent modification of cell surfaces. This molecule features three key components:
-
Bicyclononyne (BCN): A strained alkyne that enables highly efficient and bioorthogonal, copper-free "click chemistry" reactions. It specifically reacts with azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) under physiological conditions.[1][2]
-
PEG3 Spacer: A short, hydrophilic triethylene glycol spacer that enhances the solubility of the linker in aqueous media, reduces steric hindrance, and minimizes non-specific binding.[1][3]
-
Amine (NH2) Group: A primary amine that serves as a versatile handle for conjugating a wide array of molecules, such as fluorescent dyes, biotin, peptides, or small molecule drugs, through standard amine-reactive chemistries (e.g., using NHS esters).[4]
These application notes provide a comprehensive guide, including detailed protocols and expected outcomes, for using this compound to modify cell surfaces for various research and development applications.
Principle of Cell Surface Modification
The most common strategy for using this compound in cell surface modification is a two-step bioorthogonal approach. This method ensures that the modification is highly specific and occurs under biocompatible conditions, preserving cell viability.
-
Metabolic Glycan Labeling: Cells are first cultured with a synthetic, azide-modified monosaccharide, such as N-azidoacetylmannosamine (Ac₄ManNAz). The cells' metabolic machinery processes this sugar and incorporates it into cell surface glycans, effectively displaying azide (-N3) groups on the cell membrane.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-labeled cells are then treated with the BCN-containing molecule. The strained alkyne of the BCN group rapidly and covalently reacts with the azide groups on the cell surface to form a stable triazole linkage.
First, the molecule of interest (e.g., a fluorescent dye with an NHS ester) is conjugated to the this compound linker via its amine group. This BCN-PEG3-Molecule conjugate is then used to label the azide-modified cells.
Key Applications
-
Cellular Imaging: Conjugate fluorescent dyes to the linker to visualize and track cells in vitro and in vivo.
-
Cell Sorting and Isolation: Attach biotin to the linker for subsequent isolation of labeled cells using streptavidin-coated magnetic beads or for flow cytometry-based sorting.
-
Targeted Drug Delivery: Link cytotoxic agents or other therapeutics to create cell-targeted drug delivery systems.
-
Fundamental Research: Modify cell surfaces with peptides or small molecules to study cell signaling, adhesion, and other biological processes.
Data Presentation
The following table summarizes typical experimental parameters and expected outcomes for cell surface labeling using a BCN-based SPAAC approach, quantified by flow cytometry.
| Parameter | Typical Range | Notes | Reference |
| Metabolic Labeling (Ac₄ManNAz) | |||
| Concentration | 25-50 µM | Optimal concentration should be determined empirically to balance labeling efficiency with potential cell toxicity. | |
| Incubation Time | 1-3 days | Dependent on the cell type's metabolic rate and glycan turnover. | |
| SPAAC Reaction (BCN-Linker) | |||
| Concentration | 10-25 µM | Higher concentrations can increase labeling but may also lead to higher background. | |
| Incubation Time | 30-60 minutes | The reaction is typically rapid and can often be completed within an hour at 37°C. | |
| Analysis (Flow Cytometry) | |||
| Labeling Efficiency | >90% (of azide-positive cells) | Determined by the percentage of fluorescently positive cells compared to an unlabeled control. | |
| Signal-to-Background Ratio | 10 to 100-fold increase in Mean Fluorescence Intensity (MFI) | Compared to control cells not treated with the azide-sugar. |
Visualizations
Chemical Reaction Mechanism
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflow
Caption: General workflow for cell surface modification using SPAAC.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac₄ManNAz
This protocol describes the incorporation of azide groups onto the cell surface glycans of adherent mammalian cells.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, T-25 flask) at a density that will result in 50-70% confluency at the time of labeling.
-
Prepare Ac₄ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac₄ManNAz in anhydrous DMSO. Store at -20°C.
-
Metabolic Labeling: a. The day after seeding, warm the complete cell culture medium to 37°C. b. Dilute the Ac₄ManNAz stock solution into the pre-warmed medium to a final concentration of 25-50 µM. c. Aspirate the old medium from the cells and gently wash once with PBS. d. Replace with the Ac₄ManNAz-containing medium.
-
Incubation: Incubate the cells for 1 to 3 days under standard culture conditions (37°C, 5% CO₂). This allows for the metabolic incorporation of the azide sugar into cell surface glycans.
-
Control Sample: In parallel, culture a control batch of cells in a medium containing an equivalent amount of DMSO but no Ac₄ManNAz.
Protocol 2: Labeling of Azide-Modified Cells with a BCN-Conjugate
This protocol details the final labeling step via SPAAC. It assumes you have already conjugated your molecule of interest (e.g., a fluorescent dye) to this compound.
Materials:
-
Azide-modified cells and control cells (from Protocol 1)
-
BCN-PEG3-Molecule conjugate
-
Anhydrous DMSO
-
PBS or other suitable imaging/analysis buffer (e.g., FACS buffer)
Procedure:
-
Prepare BCN-Conjugate Staining Solution: a. Prepare a 1-5 mM stock solution of your BCN-PEG3-Molecule conjugate in anhydrous DMSO. b. Immediately before use, dilute the stock solution in pre-warmed cell culture medium or PBS to a final working concentration of 10-25 µM.
-
Cell Preparation: a. Aspirate the Ac₄ManNAz-containing medium from the cells. b. Gently wash the cells twice with warm PBS to remove any unincorporated azide sugar.
-
SPAAC Reaction: a. Add the BCN-conjugate staining solution to the washed cells. b. Incubate for 30 to 60 minutes at 37°C, protected from light if using a fluorescent conjugate.
-
Final Washes: a. Aspirate the staining solution. b. Wash the cells three times with PBS to remove any unreacted BCN-conjugate. For microscopy, you may include a nuclear counterstain (e.g., Hoechst 33342) in one of the final wash steps.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or for harvesting and analysis by flow cytometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Signal | Inefficient metabolic labeling. | Increase the concentration of Ac₄ManNAz and/or the incubation time. Ensure cells are healthy and metabolically active. |
| Insufficient SPAAC labeling. | Increase the concentration of the BCN-conjugate and/or the incubation time. | |
| High Background | Non-specific binding of the BCN-conjugate. | Increase the number of wash steps after the SPAAC reaction. Add a blocking agent like 1% BSA to the wash buffer. |
| Cell Toxicity | High concentration of DMSO or reagents. | Ensure the final DMSO concentration in the culture medium is below 0.5%. Titrate reagent concentrations to find the optimal balance between labeling efficiency and cell viability. |
Disclaimer: The provided protocols are intended as a guide. Optimal conditions such as reagent concentrations and incubation times may vary depending on the cell type and specific application and should be determined empirically by the end-user. All products are for Research Use Only.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using endo-BCN-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The linker molecule connecting the antibody and the cytotoxic drug is a critical component that influences the stability, solubility, and efficacy of the ADC. This document provides detailed application notes and protocols for the synthesis of ADCs using the heterobifunctional linker, endo-BCN-PEG3-NH2 .
This linker features a bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and a primary amine (-NH2) for conjugation to a cytotoxic payload. The hydrophilic triethylene glycol (PEG3) spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance.[1][2] The bioorthogonal nature of the SPAAC reaction allows for efficient and site-specific conjugation under mild, aqueous conditions, making it ideal for use with sensitive biomolecules like antibodies.[1]
Principle of the Method
The synthesis of an ADC using this compound is a two-stage process:
-
Payload-Linker Conjugation: The cytotoxic drug, containing a reactive functional group such as a carboxylic acid, is first conjugated to the primary amine of the this compound linker. This is typically achieved through the formation of a stable amide bond.
-
Antibody-Payload Conjugation (SPAAC): The BCN-functionalized payload is then conjugated to an azide-modified monoclonal antibody. This "click chemistry" reaction is highly specific and proceeds efficiently without the need for a cytotoxic copper catalyst, forming a stable triazole linkage.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₃₂N₂O₅ |
| Molecular Weight | 368.47 g/mol |
| Purity | Typically ≥95% |
| Reactive Groups | Bicyclo[6.1.0]nonyne (BCN), Primary Amine (-NH2) |
| Spacer | PEG3 (3 units of polyethylene glycol) |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile |
Table 2: Representative Reaction Parameters for ADC Synthesis
| Parameter | Stage 1: Payload-Linker Conjugation | Stage 2: Antibody-Payload Conjugation (SPAAC) |
| Reactants | Carboxylic acid-containing payload, this compound | Azide-modified antibody, BCN-functionalized payload |
| Molar Excess (Payload/Linker:Ab) | 1.5 - 5 fold molar excess of linker to payload | 5 - 10 fold molar excess of BCN-payload to antibody |
| Solvent System | Anhydrous DMF or DMSO | Aqueous buffer (e.g., PBS, pH 7.4) |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 37°C |
| Reaction Time | 4 - 12 hours | 2 - 18 hours |
| Coupling Agents (Stage 1) | HATU, HOBt, EDC, PyBOP | Not Applicable |
Table 3: Typical Characterization Data for a BCN-Linked ADC
| Analysis | Typical Result | Purpose |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Quantifies the average number of drug molecules per antibody. |
| Monomer Purity (SEC-HPLC) | >95% | Assesses the level of aggregation in the final ADC product. |
| Residual Free Drug | <1% | Ensures the removal of unconjugated payload. |
| In Vitro Cytotoxicity (IC50) | Low nanomolar range | Determines the potency of the ADC against target cancer cell lines. |
Experimental Protocols
Protocol 1: Conjugation of a Cytotoxic Payload to this compound
This protocol describes the conjugation of a carboxylic acid-containing payload (e.g., a derivative of MMAE or duocarmycin) to the amine group of the linker.
Materials:
-
Carboxylic acid-functionalized cytotoxic payload
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Coupling agents (e.g., HATU, HOBt)
-
Tertiary base (e.g., Diisopropylethylamine - DIPEA)
-
HPLC system for purification
Procedure:
-
Dissolve the carboxylic acid-functionalized payload in anhydrous DMF.
-
Add a 1.5 to 3-fold molar excess of this compound to the solution.
-
Add coupling agents (e.g., 1.5 equivalents of HATU and HOBt) and a tertiary base (e.g., 3 equivalents of DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the BCN-functionalized payload by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 2: Generation of an Azide-Modified Antibody
Site-specific introduction of azide groups onto the antibody is crucial for generating homogeneous ADCs. This can be achieved through enzymatic or chemical methods. One common method involves the use of a glycosyltransferase to install an azide-containing sugar onto the antibody's N-glycans.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Galactosyltransferase
-
UDP-GalNAz (azide-containing sugar substrate)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Protein A affinity column for purification
Procedure:
-
Prepare the antibody in the reaction buffer at a concentration of 5-10 mg/mL.
-
Add Galactosyltransferase to the antibody solution.
-
Add a molar excess of UDP-GalNAz.
-
Incubate the reaction mixture at 30°C for 12-18 hours with gentle agitation.
-
Purify the azide-modified antibody using a Protein A affinity column to remove the enzyme and excess reagents.
-
Perform a buffer exchange into an azide-free buffer (e.g., PBS, pH 7.4).
Protocol 3: Conjugation of BCN-Payload to Azide-Modified Antibody (SPAAC)
This protocol details the final "click" reaction to generate the ADC.
Materials:
-
Azide-modified antibody
-
BCN-functionalized payload (from Protocol 1)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving the BCN-payload)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Prepare the azide-modified antibody in the reaction buffer at a concentration of 5-10 mg/mL.
-
Dissolve the BCN-functionalized payload in a minimal amount of DMSO to create a concentrated stock solution.
-
Slowly add a 5 to 10-fold molar excess of the BCN-payload stock solution to the antibody solution with gentle mixing. Ensure the final DMSO concentration does not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-18 hours. The reaction can be monitored by Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.
-
Purify the ADC using a size-exclusion chromatography (SEC) column to remove unreacted payload-linker and any aggregates.
-
Concentrate the purified ADC and formulate it in a suitable storage buffer.
Protocol 4: Characterization of the Final ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic drug increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Method: An ADC sample is injected onto a HIC column with a high-salt mobile phase. A gradient of decreasing salt concentration is used to elute the different DAR species. The weighted average DAR is calculated from the peak areas of the different species.
2. DAR and Purity Determination by Mass Spectrometry:
-
Principle: High-resolution mass spectrometry can determine the precise molecular weight of the intact ADC and its subunits (light and heavy chains after reduction). This allows for the confirmation of successful conjugation and the calculation of the DAR.
-
Method: The ADC sample is analyzed by LC-MS. The resulting mass spectrum is deconvoluted to determine the masses of the different species present. The DAR can be calculated from the mass difference between the conjugated and unconjugated antibody/subunits.
3. In Vitro Cytotoxicity Assay:
-
Principle: This assay measures the ability of the ADC to kill target cancer cells.
-
Method: Target cells are incubated with serial dilutions of the ADC for a defined period (e.g., 72-96 hours). Cell viability is then assessed using a colorimetric assay (e.g., MTT or MTS). The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.
Visualizations
References
Revolutionizing Bioconjugation: Application Notes and Protocols for endo-BCN-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has transformed the landscape of drug development and biological research. Among the powerful tools in the chemist's arsenal is the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction that enables the precise and efficient ligation of biomolecules in complex biological environments. A key reagent in facilitating this reaction is endo-BCN-PEG3-NH2 , a heterobifunctional linker that offers a unique combination of reactivity, solubility, and versatility.
This document provides detailed application notes and experimental protocols for the use of this compound in various bioconjugation techniques, with a focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a versatile linker molecule comprised of three key functional components:
-
endo-Bicyclononyne (BCN): A strained alkyne that readily reacts with azide-functionalized molecules via SPAAC without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly specific and efficient under physiological conditions.
-
Polyethylene Glycol (PEG3): A three-unit polyethylene glycol spacer that enhances the hydrophilicity of the molecule. This increased water solubility helps to prevent aggregation and improves the pharmacokinetic properties of the resulting bioconjugate.[1]
-
Primary Amine (-NH2): A nucleophilic group that can be readily conjugated to molecules containing carboxylic acids, activated esters (e.g., NHS esters), or other electrophilic moieties.
This unique combination of reactive groups makes this compound an ideal candidate for sequentially or orthogonally linking two different molecules, a critical step in the construction of complex biomolecular architectures like PROTACs and ADCs.
Key Applications
The principal applications of this compound lie in fields requiring the precise and stable linkage of biomolecules:
-
PROTAC Synthesis: PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] this compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand.
-
Antibody-Drug Conjugate (ADC) Development: ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[4] this compound can be used to conjugate the cytotoxic payload to the antibody.
-
Surface Modification and Immobilization: The amine or BCN group can be used to attach the linker to surfaces, nanoparticles, or other materials, allowing for the subsequent immobilization of azide- or amine-reactive biomolecules.
-
Fluorescent Labeling and Imaging: Fluorophores can be conjugated to this compound, enabling the labeling and visualization of biomolecules in vitro and in vivo.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C19H32N2O5 | [5] |
| Molecular Weight | 368.47 g/mol | |
| CAS Number | 1883512-27-3 | |
| Appearance | Oil | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |
| Storage | Store at -20°C |
Experimental Protocols
The following protocols provide a general framework for using this compound in bioconjugation reactions. Optimization of reaction conditions (e.g., stoichiometry, concentration, reaction time, and temperature) may be necessary for specific applications.
Protocol 1: Two-Step Conjugation of a Protein and a Small Molecule
This protocol describes a general method for linking a protein (containing accessible lysine residues) to an azide-functionalized small molecule.
Step 1: Activation of Protein with this compound via Amide Coupling
-
Protein Preparation: Prepare a solution of the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL.
-
NHS Ester Formation (in situ): In a separate tube, dissolve this compound (1.5 equivalents relative to the small molecule in the next step) in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add N-hydroxysuccinimide (NHS, 1.5 eq.) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq.) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq.). Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester of a carboxylated molecule to be conjugated to the amine of the linker.
-
Conjugation to Protein: Add the activated this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare Azide-Modified Small Molecule: Dissolve the azide-functionalized small molecule in a compatible solvent (e.g., DMSO, DMF, or aqueous buffer).
-
SPAAC Reaction: Add the azide-modified small molecule to the purified BCN-activated protein solution. A 2- to 10-fold molar excess of the azide-containing molecule over the protein is typically used.
-
Incubation: Incubate the reaction for 4-24 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Final Purification: Purify the final protein-small molecule conjugate using an appropriate method such as SEC, affinity chromatography, or ion-exchange chromatography to remove unreacted small molecule.
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC by first reacting this compound with an E3 ligase ligand containing a carboxylic acid, followed by a SPAAC reaction with an azide-modified target protein ligand.
Step 1: Amide Coupling of E3 Ligase Ligand to this compound
-
Reaction Setup: In an anhydrous and inert atmosphere, dissolve the E3 ligase ligand containing a carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in a suitable organic solvent (e.g., DMF).
-
Activation and Coupling: Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2-3 equivalents).
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or until completion as monitored by LC-MS.
-
Purification: Purify the resulting BCN-linker-E3 ligase ligand intermediate by reverse-phase HPLC.
Step 2: SPAAC Reaction with Azide-Modified Target Protein Ligand
-
Reaction Setup: Dissolve the purified BCN-linker-E3 ligase ligand (1 equivalent) and the azide-modified target protein ligand (1.2 equivalents) in a suitable solvent (e.g., DMSO or a mixture of DMSO and an aqueous buffer).
-
Incubation: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, purify the final PROTAC molecule by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Visualizing Workflows and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of complex biological and chemical processes.
Caption: PROTAC Mechanism of Action.
Caption: ADC Synthesis Workflow.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that is instrumental in modern bioconjugation strategies. Its unique combination of a strain-promoted alkyne, a hydrophilic PEG spacer, and a primary amine enables the efficient and specific synthesis of complex biomolecules such as PROTACs and ADCs. The protocols and information provided herein serve as a comprehensive guide for researchers and drug developers to harness the full potential of this valuable chemical tool. As the fields of chemical biology and targeted therapeutics continue to evolve, the utility of this compound and similar reagents will undoubtedly expand, paving the way for new scientific discoveries and innovative medicines.
References
Application Notes and Protocols for endo-BCN-PEG3-NH2 in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of endo-BCN-PEG3-NH2 in the copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction for the conjugation of azide-tagged biomolecules. This technology is a cornerstone of modern bioconjugation, enabling the precise and stable linkage of molecules in complex biological environments.
Introduction
The this compound linker is a versatile tool in the field of bioconjugation and drug development. It features a bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne that readily reacts with azides in a catalyst-free manner, and a hydrophilic three-unit polyethylene glycol (PEG) spacer terminating in a primary amine.[1][2] This amine group provides a convenient handle for further functionalization. The SPAAC reaction is characterized by its high efficiency, selectivity, and biocompatibility, making it ideal for applications ranging from protein labeling and cell imaging to the synthesis of complex biotherapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][3][4]
The endo diastereomer of BCN is noted to be slightly more reactive than the exo form. The PEG linker enhances aqueous solubility, reduces aggregation of conjugates, and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the reaction of endo-BCN with azide-tagged molecules, providing a basis for experimental design and comparison with other bioorthogonal chemistries.
| Parameter | Value | Biomolecule/Conditions | Source |
| Second-Order Rate Constant (k₂) with Benzyl Azide | 0.29 M⁻¹s⁻¹ | In a polar CD₃CN/D₂O (1:2) mixture | |
| Signal-to-Noise Ratio (Flow Cytometry) | 221 | Labeling of azide-modified MV3 melanoma cells with BCN-biotin followed by streptavidin-Alexa Fluor 488 | |
| Comparative Signal-to-Noise Ratio (Flow Cytometry) | DIBO-biotin: 116 | Labeling of azide-modified MV3 melanoma cells with DIBO-biotin followed by streptavidin-Alexa Fluor 488 |
Chemical Reaction and Workflow
The fundamental reaction involves the [3+2] cycloaddition of the strained alkyne (endo-BCN) with an azide to form a stable triazole linkage. The workflow for a typical bioconjugation experiment is also depicted below.
Figure 1: Chemical reaction scheme.
Figure 2: General experimental workflow.
Experimental Protocols
Herein, we provide detailed protocols for common applications of this compound.
Protocol 1: General Protein Labeling
This protocol describes the labeling of a purified protein that has been functionalized with an azide group.
Materials:
-
Azide-tagged protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, add the azide-tagged protein to the reaction buffer.
-
Initiate Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the labeled protein using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm conjugation and determine the degree of labeling.
Protocol 2: Cell Surface Labeling for Flow Cytometry
This protocol details the labeling of live cells that have been metabolically engineered to display azide groups on their surface glycans.
Materials:
-
Cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz)
-
endo-BCN-PEG3-fluorophore (prepare by conjugating the amine of this compound with an NHS-ester of a desired fluorophore)
-
Anhydrous DMSO
-
Labeling Buffer (e.g., PBS with 1% BSA)
-
Flow cytometry buffer (FACS buffer: PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the azide-labeled cells and wash them twice with ice-cold Labeling Buffer. Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in Labeling Buffer.
-
Prepare Labeling Reagent: Prepare a 1 mM stock solution of the endo-BCN-PEG3-fluorophore in anhydrous DMSO. Dilute the stock solution to a final working concentration of 25-100 µM in Labeling Buffer immediately before use.
-
Labeling Reaction: Add the diluted endo-BCN-PEG3-fluorophore solution to the cell suspension.
-
Incubation: Incubate the cells for 30-60 minutes at 4°C with gentle agitation, protected from light.
-
Washing: Pellet the cells by centrifugation (300 x g for 5 minutes at 4°C) and discard the supernatant. Wash the cells three times with ice-cold FACS buffer to remove unreacted labeling reagent.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer and analyze on a flow cytometer using the appropriate laser and emission filters for the chosen fluorophore.
Protocol 3: Synthesis of a Proteolysis-Targeting Chimera (PROTAC)
This protocol provides a general workflow for the synthesis of a PROTAC using this compound as a component of the linker. This example assumes the synthesis of an intermediate where a warhead for the protein of interest (POI) is first attached to the BCN moiety, followed by conjugation to an E3 ligase ligand.
Step 1: Conjugation of POI Warhead to this compound
-
Activate POI Warhead: If the POI warhead has a carboxylic acid, activate it using a coupling reagent such as HATU in the presence of a base like DIPEA in an anhydrous solvent (e.g., DMF).
-
Coupling Reaction: Add this compound to the activated warhead solution and stir at room temperature overnight.
-
Purification: Purify the resulting POI-warhead-PEG3-BCN conjugate by flash column chromatography or preparative HPLC.
Step 2: Conjugation to an Azide-Functionalized E3 Ligase Ligand
-
Reaction Setup: Dissolve the purified POI-warhead-PEG3-BCN and the azide-functionalized E3 ligase ligand in a suitable solvent (e.g., DMSO/PBS mixture).
-
SPAAC Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various stages of drug development:
-
Antibody-Drug Conjugates (ADCs): The primary amine of this compound can be functionalized with a cytotoxic payload. The resulting BCN-linker-payload can then be conjugated to an azide-bearing antibody to generate a site-specific ADC. This approach allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and potentially more effective therapeutics.
-
PROTACs: As outlined in the protocol above, this linker is instrumental in connecting a POI-binding moiety to an E3 ligase ligand, facilitating targeted protein degradation. The PEG component can improve the solubility and cell permeability of the final PROTAC molecule.
-
Target Identification and Validation: Biomolecules of interest can be tagged with azides metabolically or enzymatically, followed by conjugation to a BCN-functionalized probe (e.g., biotin for affinity purification or a fluorophore for imaging). This allows for the isolation and identification of binding partners or the visualization of the biomolecule's localization and trafficking.
-
Cell-Based Assays: Labeled cells can be used in a variety of assays to study cell-cell interactions, track cell migration, or assess the delivery of targeted therapies.
Conclusion
The this compound reagent, in conjunction with azide-tagged biomolecules, provides a robust and versatile platform for bioconjugation. The copper-free nature of the SPAAC reaction ensures its applicability in living systems, while the PEG linker enhances the physicochemical properties of the resulting conjugates. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers and drug development professionals seeking to leverage this powerful bioorthogonal chemistry in their work.
References
Application Notes and Protocols for Amine Functionalization with endo-BCN-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of endo-BCN-PEG3-NH2, a heterobifunctional linker, in amine functionalization for bioconjugation and the development of advanced drug delivery systems, including Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a versatile molecule featuring a bicyclo[6.1.0]nonyne (BCN) group and a primary amine, connected by a three-unit polyethylene glycol (PEG) spacer. The BCN moiety facilitates copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for the conjugation of azide-tagged molecules. The terminal primary amine allows for covalent modification of proteins, peptides, and other molecules through reactions with activated carboxylic acids (e.g., NHS esters) or carbonyl compounds. The hydrophilic PEG3 spacer enhances solubility in aqueous media, reduces steric hindrance, and minimizes non-specific binding, making it an ideal component in the design of complex biomolecular conjugates.[1]
Core Applications
-
PROTAC Synthesis: Serves as a flexible linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.
-
Antibody-Drug Conjugate (ADC) Development: Enables the attachment of cytotoxic payloads to antibodies.
-
Bioconjugation: Facilitates the labeling and modification of biomolecules for various research applications.
-
Surface Functionalization: Modifies surfaces of nanoparticles, quantum dots, and other materials to enhance biocompatibility and enable targeted delivery.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₃₂N₂O₅ |
| Molecular Weight | 368.47 g/mol |
| CAS Number | 1883512-27-3 |
| Appearance | Oil or solid |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, DMSO |
| Storage Conditions | -20°C, protect from moisture |
Experimental Protocols
Two primary methods for the amine functionalization of molecules using this compound are detailed below: reaction with an N-hydroxysuccinimide (NHS) ester-activated molecule and direct amide coupling with a carboxylic acid-containing molecule.
Protocol 1: Amine Functionalization via NHS Ester Coupling
This protocol describes the reaction of the primary amine of this compound with a molecule containing a pre-activated NHS ester.
Workflow Diagram
Caption: Workflow for NHS Ester Coupling with this compound.
Materials
-
This compound
-
NHS ester-activated molecule of interest
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification columns (e.g., size-exclusion or reverse-phase HPLC columns)
-
Analytical instruments (LC-MS, NMR)
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF.
-
Prepare a stock solution of the NHS ester-activated molecule in anhydrous DMSO or DMF. The concentration should be determined based on the desired reaction scale.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the desired amount of the NHS ester-activated molecule.
-
Add 1.5 to 5 molar equivalents of the this compound stock solution to the reaction vessel.
-
If the reaction is performed in an aqueous buffer, the final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% (v/v) to avoid denaturation of proteins, if applicable.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring or agitation.
-
-
Purification:
-
Following incubation, purify the resulting conjugate from unreacted starting materials and byproducts.
-
For larger biomolecules (e.g., proteins), size-exclusion chromatography is recommended.
-
For smaller molecules, reverse-phase HPLC is a suitable purification method.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using liquid chromatography-mass spectrometry (LC-MS) and/or nuclear magnetic resonance (NMR) spectroscopy.
-
Quantitative Data (Representative)
| Parameter | Value |
| Molar Ratio (BCN:NHS) | 1.5:1 to 5:1 |
| Reaction Time | 1 - 4 hours |
| Temperature | Room Temperature (20-25°C) |
| pH | 7.2 - 8.3 |
| Typical Yield | 60 - 90% (dependent on substrate) |
Protocol 2: Amine Functionalization via Direct Amide Coupling
This protocol outlines the formation of a stable amide bond between the primary amine of this compound and a molecule containing a carboxylic acid, using a coupling agent.
Reaction Pathway Diagram
Caption: Amide Coupling of a Carboxylic Acid with this compound.
Materials
-
This compound
-
Carboxylic acid-containing molecule of interest
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
Base: DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA)
-
Anhydrous dimethylformamide (DMF)
-
Purification columns (e.g., reverse-phase HPLC)
-
Analytical instruments (LC-MS, NMR)
Procedure
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Dissolve this compound (1.1-1.5 eq) in a small amount of anhydrous DMF.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Allow the reaction to proceed at room temperature for 2-12 hours, or until completion as monitored by LC-MS.
-
-
Work-up and Purification:
-
Upon reaction completion, the crude mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., 5% LiCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the final conjugate by flash column chromatography or preparative reverse-phase HPLC.
-
-
Characterization:
-
Verify the structure and purity of the final product using LC-MS and NMR spectroscopy.
-
Quantitative Data (Representative)
| Parameter | Value |
| Equivalents (Acid:BCN:HATU:DIPEA) | 1 : 1.1-1.5 : 1.2 : 2.0-3.0 |
| Reaction Time | 2 - 12 hours |
| Temperature | Room Temperature (20-25°C) |
| Solvent | Anhydrous DMF |
| Typical Yield | 50 - 85% (dependent on substrate) |
Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions, including stoichiometry, reaction time, and temperature, may vary depending on the specific substrates and should be determined empirically. All work should be conducted in a properly equipped laboratory facility by trained personnel.
References
Applications of endo-BCN-PEG3-NH2 in Proteomics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to endo-BCN-PEG3-NH2
This compound is a versatile, heterobifunctional linker molecule integral to advanced proteomics and drug development.[1][2] It features two key reactive functionalities: a bicyclo[6.1.0]nonyne (BCN) group and a primary amine (-NH2), separated by a hydrophilic polyethylene glycol (PEG3) spacer.[2][3]
-
BCN Group: This strained alkyne enables highly efficient and specific copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-tagged molecules.[4] This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for use in complex biological samples and living systems.
-
Primary Amine Group: The -NH2 group provides a reactive handle for standard amine chemistry, allowing for covalent linkage to molecules containing carboxylic acids (via amide bond formation with activators like EDC or HATU) or activated esters (like NHS esters).
-
PEG3 Spacer: The polyethylene glycol linker enhances aqueous solubility, reduces aggregation of conjugates, and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
These features make this compound a powerful tool for several key applications in proteomics, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation, the construction of Antibody-Drug Conjugates (ADCs), and the enrichment of specific proteins from complex mixtures for subsequent analysis.
Application Note 1: Synthesis of PROTACs for Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The formation of a ternary complex (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound is an ideal linker for PROTAC synthesis due to its dual functionality and optimal length. It can be used in a modular fashion to connect the POI-binding ligand and the E3 ligase ligand. For instance, the amine group can be acylated with a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand). The resulting BCN-functionalized E3 ligand can then be "clicked" onto an azide-modified POI-binding ligand via a SPAAC reaction. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linkers and ligands to optimize degradation efficiency.
The subsequent proteomic analysis is crucial to determine the efficacy and specificity of the synthesized PROTACs. Quantitative mass spectrometry-based proteomics is employed to measure the degradation of the target protein and to assess off-target effects by monitoring the abundance of thousands of other proteins in the proteome.
Signaling Pathway for PROTAC-Mediated Protein Degradation
References
Application Notes and Protocols for the Synthesis of PROTACs Utilizing endo-BCN-PEG3-NH2 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[3]
The linker component is not merely a spacer but plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability. The endo-BCN-PEG3-NH2 linker is a versatile, PEG-based linker used in PROTAC synthesis. It features a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry and a terminal primary amine (NH2) for conventional amide bond formation, offering flexibility in PROTAC assembly.
This document provides detailed protocols for the synthesis and evaluation of PROTACs incorporating the this compound linker, along with representative data on the impact of PEG linker length on degradation efficiency.
Data Presentation
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize representative data from studies on PROTACs targeting Cyclin-dependent kinase 9 (CDK9) and Estrogen Receptor α (ERα) with varying PEG linker lengths. This data illustrates the critical importance of optimizing linker length for achieving potent and selective protein degradation.
Table 1: Comparative Efficacy of CDK9-Targeting PROTACs with Varying Linker Lengths
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (µM) | Dmax (%) | Reference |
| PROTAC CDK9 degrader-6 | CDK9 | Thalidomide derivative | PEG/Alkyl | 0.10 (CDK9_42 isoform) | >90 | |
| Flavonoid-based PROTAC | CDK9 | Thalidomide | Alkane | 0.523 | Not Specified |
Table 2: Influence of Linker Length on ERα Degradation
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition (atom length) | Degradation Efficacy | Reference |
| PROTAC 12 | ERα | pVHL peptide | PEG-based (12 atoms) | Moderate degradation | |
| PROTAC 13 | ERα | pVHL peptide | PEG-based (16 atoms) | Superior degradation |
Note: The data presented is compiled from multiple sources to illustrate the impact of linker length. Direct comparison should be made with caution as experimental conditions may vary.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures can provide a clearer understanding of the PROTAC mechanism of action and the methods used for their evaluation.
References
- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with endo-BCN-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing endo-BCN-PEG3-NH2 in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This copper-free click chemistry technique is a cornerstone of bioconjugation, enabling the efficient and specific covalent labeling of biomolecules in complex biological environments.
Introduction
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications involving living cells and sensitive biomolecules.[1][2][3] The reaction's efficiency is driven by the high ring strain of cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides to form a stable triazole linkage.[2]
This compound is a heterobifunctional linker that incorporates a reactive endo-BCN group and a primary amine, connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[4] The PEG linker enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance. The primary amine provides a versatile handle for conjugation to molecules containing carboxylic acids, activated esters (e.g., NHS esters), or other amine-reactive functional groups. This reagent is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs) and for the site-specific labeling of proteins and other biomolecules.
Key Features of SPAAC with endo-BCN Reagents:
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Biocompatibility: The reaction is copper-free, making it suitable for in vivo and live-cell applications.
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High Selectivity: Azides and BCN groups react specifically with each other, even in the presence of other functional groups found in biological samples.
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Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.
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Stability: The resulting triazole linkage is highly stable.
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Efficiency: The reaction typically results in high yields of the conjugated product.
Quantitative Data
The rate of the SPAAC reaction follows second-order kinetics. The table below summarizes the second-order rate constants for the reaction of endo-BCN with a model azide, providing a benchmark for experimental planning.
| Reactants | Solvent System | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| endo-BCN and Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 |
| endo-BCN and Benzyl Azide | DMSO | 0.15 |
(Data sourced from literature reports.)
Experimental Protocols
This section provides detailed protocols for a typical two-step bioconjugation workflow involving the SPAAC reaction with this compound.
Protocol 1: Activation of a Biomolecule with an Azide Moiety
This protocol describes the introduction of an azide group onto a protein using an NHS ester.
Materials and Reagents:
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Biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., PBS, pH 7.4)
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Azido-PEG4-NHS Ester
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Spin desalting columns
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1 M Tris buffer, pH 8.0
Procedure:
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Preparation of Biomolecule: Ensure the biomolecule is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column. Adjust the concentration of the biomolecule to 2-5 mg/mL.
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NHS Ester Reaction:
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Prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the biomolecule solution. The final DMSO concentration should be kept below 10% (v/v) to minimize potential effects on protein structure.
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Incubate the reaction for 1 hour at room temperature with gentle mixing.
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-
Quenching the Reaction: Add 1 M Tris buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
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Purification of Azide-Modified Biomolecule: Remove the excess, unreacted NHS ester using a spin desalting column according to the manufacturer's instructions. The purified azide-modified biomolecule can be stored at 4°C for immediate use or at -80°C for long-term storage.
Protocol 2: SPAAC Reaction of Azide-Modified Biomolecule with this compound
This protocol outlines the copper-free click reaction between the azide-functionalized biomolecule and this compound.
Materials and Reagents:
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Azide-modified biomolecule (from Protocol 1)
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This compound
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Reaction Buffer (e.g., PBS, pH 7.4)
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Anhydrous DMSO (if needed for dissolving the BCN reagent)
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Purification system (e.g., Size-Exclusion Chromatography (SEC), HPLC)
Procedure:
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Preparation of Reagents:
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Allow the vial of this compound to warm to room temperature before opening.
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Prepare a stock solution of this compound in the reaction buffer or anhydrous DMSO. A 10 mM stock solution is a common starting point.
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-
SPAAC Reaction:
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In a suitable reaction vessel, add the azide-modified biomolecule solution.
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Add a 1.5 to 5-fold molar excess of the this compound stock solution to the azide-modified biomolecule. The optimal molar ratio may need to be determined empirically.
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If using a DMSO stock solution, ensure the final concentration of DMSO in the reaction mixture is kept below 5% (v/v).
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Gently mix the reaction components.
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-
Incubation: Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a band shift), mass spectrometry (detecting an increase in molecular weight), or HPLC.
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Purification of the Conjugate: Once the reaction is complete, remove the excess, unreacted this compound and any byproducts. Common purification methods include:
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Size-Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller, unreacted linker molecules.
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purification of smaller bioconjugates or for analytical assessment of purity.
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Spin Desalting Columns: Useful for rapid removal of excess small molecules.
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Visualizations
Experimental Workflow for Bioconjugation
Caption: A generalized workflow for the two-step bioconjugation process using SPAAC.
Signaling Pathway: Ubiquitin-Proteasome System
This compound is frequently used in the synthesis of PROTACs, which hijack the ubiquitin-proteasome system to induce the degradation of target proteins.
Caption: The role of PROTACs in the ubiquitin-proteasome protein degradation pathway.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of endo-BCN-PEG3-NH2 Conjugates
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing aggregation of biomolecules conjugated with the endo-BCN-PEG3-NH2 linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might its conjugates aggregate?
A1: The this compound is a heterobifunctional chemical linker.[1][2][3] It contains:
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endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that enables copper-free "click chemistry" (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC) for highly specific conjugation to azide-modified molecules.[4][5]
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PEG3: A three-unit polyethylene glycol spacer that increases the hydrophilicity (solubility in aqueous solutions) of the linker.
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NH2 (Amine): A primary amine group that can be conjugated to molecules containing reactive groups like NHS esters or carboxylic acids (with activation).
Aggregation of its conjugates, particularly with proteins like antibodies, can occur for several reasons:
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Increased Hydrophobicity: While the PEG spacer is hydrophilic, the BCN group is relatively hydrophobic. Attaching multiple linkers to a protein can create hydrophobic patches on its surface, leading to intermolecular attraction and aggregation.
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Disruption of Protein Structure: The conjugation process itself, or the presence of the linker, can cause slight unfolding of the protein, exposing internal hydrophobic regions that can interact with other molecules.
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Unfavorable Buffer Conditions: Incorrect pH or low ionic strength can reduce the repulsive forces between protein molecules, making aggregation more likely. Aggregation is often most pronounced near the protein's isoelectric point (pI).
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High Conjugate Concentration: Overly concentrated solutions of the final conjugate can increase the frequency of intermolecular collisions, promoting aggregation.
Q2: How should I properly dissolve and store the this compound linker?
A2: Proper handling of the linker stock solution is critical to prevent issues downstream.
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Solubilization: The linker is soluble in organic solvents like DMSO, DMF, and DCM, as well as in water. It is best practice to first dissolve the linker in a dry (anhydrous) organic solvent such as DMSO to a high concentration (e.g., 10-20 mM) immediately before use. Adding the solid directly to an aqueous buffer can cause precipitation.
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Storage: Store the solid linker at -20°C. For stock solutions in DMSO, it is recommended to aliquot into single-use volumes and store at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles. Before opening a vial, always allow it to warm to room temperature to prevent moisture condensation.
Q3: Can the reaction buffer impact the stability of my final conjugate?
A3: Absolutely. The buffer composition is a critical factor in preventing aggregation.
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pH: The pH of the buffer should be carefully chosen to maintain the stability of the target biomolecule, typically a protein. For many proteins, a pH between 7.2 and 8.0 is optimal. A pH near the protein's isoelectric point (pI) should be avoided, as this is the point of least aqueous solubility.
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Buffer Type: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), if the conjugation target on your molecule is an NHS ester, as the buffer will compete in the reaction. Phosphate-buffered saline (PBS) or HEPES are common choices.
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Ionic Strength: The salt concentration can influence protein solubility. Unfavorable salt concentrations (either too low or too high) can contribute to aggregation.
Q4: What are excipients and how can they help prevent aggregation?
A4: Excipients are additives included in a formulation to stabilize the primary molecule. They can prevent aggregation through several mechanisms, such as preferential exclusion, direct binding, or shielding hydrophobic patches. Common stabilizing excipients include:
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Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are often used in protein formulations to prevent aggregation caused by interactions with surfaces (like a vial wall) or air-water interfaces.
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Sugars and Polyols: Sucrose, trehalose, and mannitol can stabilize proteins by creating a "hydration shell" that maintains the protein's native structure.
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Amino Acids: Certain amino acids, such as arginine and glycine, can increase the solubility of proteins and reduce self-association.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible Precipitation During or After Conjugation | 1. High Linker Concentration: Adding the linker stock (in organic solvent) too quickly creates localized high concentrations, causing the protein to precipitate.2. Unfavorable Buffer: The pH may be too close to the protein's isoelectric point (pI), or the ionic strength may be suboptimal.3. Over-Labeling: A high molar excess of the linker can increase surface hydrophobicity, leading to insolubility. | 1. Add the dissolved linker to the protein solution slowly while gently mixing.2. Ensure the final concentration of the organic solvent (e.g., DMSO) is low, ideally below 5% (v/v).3. Perform a buffer screen to find the optimal pH and salt concentration for your specific protein conjugate.4. Reduce the molar excess of the linker in the reaction. Start with a lower ratio (e.g., 5-fold excess) and optimize. |
| Poor Recovery After Purification (e.g., by SEC) | 1. Aggregate Formation: Aggregates may have been filtered out or may have adhered irreversibly to the chromatography column.2. Non-Specific Adsorption: The conjugate may be sticking to purification materials due to increased hydrophobicity. | 1. Analyze the pre-purified sample using Dynamic Light Scattering (DLS) to confirm the presence of aggregates.2. Add a non-ionic surfactant (e.g., 0.01% Polysorbate 20) to the purification buffer to reduce non-specific binding and aggregation.3. Consider alternative purification methods like dialysis or tangential flow filtration (TFF) with appropriate membrane molecular weight cut-offs (MWCO). |
| Final Product Shows High Polydispersity or Multiple Peaks in DLS/SEC | 1. Heterogeneous Conjugation: The reaction may have produced a mix of species with different numbers of linkers attached (drug-to-antibody ratio, or DAR), as well as soluble oligomers and larger aggregates.2. Ongoing Instability: The conjugate may be slowly aggregating in its final storage buffer. | 1. Optimize the conjugation reaction (molar ratio, time, temperature) to achieve a more homogeneous product.2. Characterize the different species to understand their nature. 3. Perform a formulation screen for the final product. Test different buffers and the addition of stabilizing excipients (e.g., arginine, sucrose, polysorbates) to improve long-term stability. |
Recommended Experimental Protocol
This protocol provides a general workflow for conjugating an azide-modified protein with this compound (after it has been functionalized, e.g., via an NHS ester) to minimize aggregation.
1. Preparation of Reagents:
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Azide-Modified Protein: Ensure the protein is in an appropriate amine-free buffer (e.g., PBS, pH 7.4). The concentration should ideally be between 1-5 mg/mL.
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endo-BCN-PEG3 Reagent: Immediately before use, warm the vial to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:
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Molar Excess: A starting point for optimization is a 2 to 4-fold molar excess of the BCN reagent over the azide-modified protein.
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Reaction Setup: Add the calculated volume of the BCN stock solution to the protein solution. Add the BCN reagent dropwise while gently stirring to avoid localized high concentrations. Ensure the final DMSO concentration remains below 5%.
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Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by LC-MS or SDS-PAGE if desired.
3. Purification of the Conjugate:
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Remove unreacted BCN reagent and byproducts using Size Exclusion Chromatography (SEC) with a column appropriate for the size of your protein conjugate.
-
The recommended mobile phase is a buffer that ensures the stability of the final conjugate, which may include excipients identified during formulation screening (e.g., PBS with 0.01% Polysorbate 20).
4. Formulation and Storage:
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After purification, exchange the conjugate into a pre-determined, optimized storage buffer.
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Sterile filter the final product and store at 2-8°C for short-term use or aliquot and freeze at ≤ -70°C for long-term storage.
Reference Data for Optimization
| Parameter | Recommended Range / Value | Notes |
| Reaction pH | 7.2 - 8.0 | Balance reaction efficiency with protein stability. Avoid the protein's pI. |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) with longer incubation may reduce aggregation for sensitive proteins. |
| BCN Reagent Molar Excess | 2x - 10x over protein | Start with a low molar excess and optimize to achieve desired labeling without causing aggregation. |
| Organic Solvent (Co-solvent) | < 5% (v/v) | High concentrations of solvents like DMSO can denature proteins. |
| Common Stabilizing Excipients | Arginine (e.g., 50-250 mM)Sucrose (e.g., 5%)Polysorbate 20/80 (e.g., 0.01-0.05%) | The choice of excipient is highly dependent on the specific protein conjugate and should be determined experimentally. |
Visual Guides
Caption: A decision tree for troubleshooting aggregation issues.
Caption: Mechanism of conjugate aggregation via hydrophobic interactions.
References
Technical Support Center: Purification of endo-BCN-PEG3-NH2 Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification strategies for proteins labeled with the endo-BCN-PEG3-NH2 linker. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its primary application?
A1: The this compound is a heterobifunctional linker molecule. It contains three key components:
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An endo-Bicyclononyne (BCN) group: This is a strained alkyne used for copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for the highly specific attachment of the labeled protein to a molecule containing an azide group.
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A polyethylene glycol (PEG3) spacer: This short, hydrophilic PEG linker enhances the solubility of the labeled protein, reduces aggregation, and minimizes steric hindrance.
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An amine (NH2) group: This primary amine serves as the attachment point to the target protein, typically by reacting with N-hydroxysuccinimide (NHS) esters of the protein or via amide bond formation with the protein's carboxylic acids.
Its primary application is in bioconjugation, including the creation of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras), where precise linking of a protein to another molecule is required.
Q2: What are the primary challenges in purifying proteins labeled with this compound?
A2: The main challenge is the heterogeneity of the reaction mixture after labeling. This mixture can contain the desired labeled protein, unlabeled protein, excess (hydrolyzed) linker, and potentially protein aggregates. The purification strategy must be able to effectively separate these different species.
Q3: Which chromatography techniques are most effective for purifying my this compound labeled protein?
A3: A multi-step chromatography approach is typically recommended. The most effective techniques are:
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Size Exclusion Chromatography (SEC): This method is excellent for removing the small molecular weight excess linker and for separating protein aggregates from the monomeric protein.[] It separates molecules based on their hydrodynamic radius, which increases upon PEGylation.[]
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Ion Exchange Chromatography (IEX): IEX is highly effective at separating the labeled protein from the unlabeled protein.[][2] The attachment of the PEG linker can shield the protein's surface charges, leading to a change in its interaction with the IEX resin compared to the unlabeled protein.[]
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Hydrophobic Interaction Chromatography (HIC): HIC can also be used to separate labeled from unlabeled protein based on changes in surface hydrophobicity resulting from the conjugation. It is often used as a polishing step after IEX.
Q4: How do I remove protein aggregates that have formed during the labeling reaction?
A4: Protein aggregation is a common issue. Here are some strategies to manage it:
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Optimization of Labeling: Reduce the molar ratio of the linker to the protein during the labeling reaction to avoid over-labeling, which can lead to aggregation.
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Buffer Additives: Include stabilizing agents such as arginine, sucrose, or non-ionic detergents (e.g., Polysorbate 20) in your buffers.
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Size Exclusion Chromatography (SEC): SEC is the most direct way to remove pre-existing aggregates from your final product. The aggregates will elute earlier than the monomeric protein.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Suboptimal pH: The pH of the reaction buffer is critical for the reaction between the amine group of the linker and the protein. 2. Hydrolysis of NHS ester: If using an NHS ester to activate the protein, it can hydrolyze at high pH. 3. Interfering substances: Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the linker. | 1. Optimize pH: For NHS ester chemistry, maintain a pH between 7.2 and 8.5. 2. Use fresh reagents: Prepare NHS ester solutions immediately before use. 3. Buffer exchange: Ensure the protein is in an amine-free buffer like PBS or HEPES before labeling. |
| Protein Aggregation/Precipitation | 1. Over-labeling: Too many linker molecules attached to the protein can alter its surface properties and cause aggregation. 2. Increased hydrophobicity: The BCN group is hydrophobic and can create hydrophobic patches on the protein surface. 3. Suboptimal buffer conditions: Incorrect pH or low ionic strength can reduce protein stability. | 1. Reduce linker-to-protein ratio: Perform a titration to find the optimal molar excess of the linker. 2. Add stabilizing excipients: Include agents like arginine (e.g., 50-100 mM) or sucrose (e.g., 5%) in the reaction and purification buffers. 3. Optimize buffer: Ensure the pH is at least 1 unit away from the protein's isoelectric point (pI). Increase ionic strength (e.g., 150 mM NaCl). |
| Poor Separation of Labeled and Unlabeled Protein | 1. Inappropriate chromatography method: The chosen method may not have sufficient resolution. 2. Non-optimal elution conditions: The gradient in IEX or HIC may be too steep. 3. Charge similarity: The PEG linker may not have altered the protein's charge enough for effective IEX separation. | 1. Use a multi-modal approach: Combine SEC with IEX or HIC for better separation. 2. Optimize gradient: Use a shallower gradient for elution in IEX or HIC to improve resolution. 3. Try a different resin: Screen different IEX or HIC resins with varying ligand densities and properties. |
| Co-elution of Free Linker | 1. Insufficient resolution of SEC: The SEC column may not be long enough or have the appropriate pore size to separate the small linker from the large protein. | 1. Use an appropriate SEC column: Select a column with a fractionation range suitable for your protein's size. 2. Perform dialysis or diafiltration: These methods are effective for removing small molecules from protein solutions. |
Experimental Protocols & Data
General Workflow for Purification of this compound Labeled Proteins
The following diagram outlines a typical workflow for the purification of a protein after labeling.
Caption: General workflow for labeling and purification.
Detailed Methodologies
1. Size Exclusion Chromatography (SEC) Protocol
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Objective: To remove excess unconjugated this compound linker and any high molecular weight aggregates.
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Column: Select a column with a suitable fractionation range for your protein (e.g., Superdex 200 for proteins in the 10-600 kDa range).
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Mobile Phase: Phosphate-buffered saline (PBS) or another suitable physiological buffer.
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Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
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Procedure:
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Equilibrate the SEC column with at least 2 column volumes of mobile phase.
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Load the reaction mixture onto the column. The volume should not exceed 2-5% of the total column volume for optimal resolution.
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Elute with the mobile phase and collect fractions.
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Monitor the elution profile using UV absorbance at 280 nm. Aggregates will elute first, followed by the monomeric protein, and finally the free linker.
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Pool the fractions corresponding to the monomeric protein peak.
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2. Ion Exchange Chromatography (IEX) Protocol
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Objective: To separate the this compound labeled protein from the unlabeled protein.
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Column Selection:
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Anion Exchange (AEX): If the labeling reduces the net positive charge or increases the net negative charge of the protein. Use a resin like Q-Sepharose.
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Cation Exchange (CEX): If the labeling reduces the net negative charge or increases the net positive charge. Use a resin like SP-Sepharose.
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-
Buffers:
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Binding Buffer (Buffer A): A low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for AEX).
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Elution Buffer (Buffer B): Binding buffer with high ionic strength (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0 for AEX).
-
-
Procedure:
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Equilibrate the column with Buffer A.
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Load the protein sample from the SEC step (ensure the buffer has low ionic strength; perform a buffer exchange if necessary).
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Wash the column with Buffer A to remove any unbound protein.
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Elute the bound protein using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 column volumes).
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Collect fractions and analyze by SDS-PAGE or mass spectrometry to identify the fractions containing the pure labeled protein. The labeled protein is expected to elute at a different salt concentration than the unlabeled protein.
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Representative Data
The following tables provide an example of expected results from a purification process. Actual results will vary depending on the specific protein and reaction conditions.
Table 1: Comparison of Purification Strategies for a PEGylated Protein
| Purification Strategy | Purity (%) | Overall Yield (%) |
| Chromatography-based | 98.2 | 33 |
| Membrane-based (Diafiltration) | 95.5 | 63 |
Table 2: Example of SEC Analysis of a PEGylated Protein
| Sample | Molecular Weight (kDa) | Retention Time (min) |
| Protein (unlabeled) | 70 | 8.5 |
| Protein + 1 PEG (40 kDa) | 110 | 7.8 |
| Protein + 2 PEG (40 kDa) | 150 | 7.2 |
Logical Relationships in Purification
The choice of purification steps and their order is critical for a successful outcome. The following diagram illustrates the decision-making process.
Caption: Decision tree for purification strategy.
References
Technical Support Center: Managing Steric Hindrance with endo-BCN-PEG3-NH2
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This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) for managing steric hindrance when using endo-BCN-PEG3-NH2 in bioconjugation experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
A: this compound is a heterobifunctional chemical linker used in bioconjugation.[1][2][3] It features three key components:
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endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for attaching to azide-modified molecules.[1][2] BCN is known for its high reactivity and hydrophilicity compared to other cyclooctynes.
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PEG3 (3-unit Polyethylene Glycol spacer): A short, hydrophilic linker that increases solubility in aqueous solutions, reduces aggregation, and creates distance between the conjugated molecules to minimize steric hindrance.
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NH2 (Amine group): A primary amine that serves as a reactive handle for subsequent conjugation, typically with molecules containing NHS esters or carboxylic acids.
It is commonly used in the synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).
Q2: What is steric hindrance and why is it a concern with BCN reagents?
A: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. The BCN group is a structurally complex and bulky moiety. This can physically block the approach of an azide-containing binding partner, leading to lower reaction efficiency, especially when conjugating large biomolecules like antibodies or proteins.
Q3: How does the "endo" configuration of BCN affect my experiment?
A: BCN is synthesized as a mixture of two diastereomers: endo and exo. While both are reactive, the endo isomer is often noted to be slightly more reactive. However, the key difference lies in the three-dimensional structure of the resulting conjugate, which can influence factors like fluorescence quenching or binding affinity. For most SPAAC applications, the primary concern is the overall bulk of the BCN group rather than the specific isomer, but it's a factor to consider if subtle structural effects are critical to your assay.
Q4: How does the PEG3 linker help manage steric hindrance?
A: The PEG spacer acts as a flexible arm, pushing the reactive BCN group away from the surface of the parent molecule. This increased distance can improve the accessibility of the BCN group to its azide partner, thereby overcoming potential steric clashes and enhancing reaction rates. Studies have shown that the presence of a PEG linker can enhance SPAAC reaction rates by over 30%.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during SPAAC reactions involving this compound.
Problem 1: Low or No Conjugation Yield
Q: I am observing very low or no formation of my desired conjugate. What are the likely causes and solutions?
A: Low yield is a common issue that can stem from several factors. Use the following flowchart and table to diagnose the problem.
Caption: Troubleshooting flowchart for low conjugation yield.
| Potential Cause | Recommended Solution & Explanation |
| Steric Hindrance | 1. Switch to a Longer PEG Linker: The PEG3 spacer may be too short if both conjugating partners are large. Consider using a reagent with a longer spacer (e.g., endo-BCN-PEG4-NH2 or longer) to provide greater separation and flexibility. 2. Alter Conjugation Site: If possible, modify your biomolecule to introduce the azide or BCN moiety at a more accessible location, away from bulky domains. |
| Suboptimal Molar Ratio | 1. Increase Molar Excess: For SPAAC reactions, using a 2- to 5-fold molar excess of one reactant (typically the smaller molecule) is often recommended to drive the reaction to completion. For difficult conjugations, a 10- to 20-fold excess might be necessary. |
| Inefficient Reaction Kinetics | 1. Increase Reaction Time: While SPAAC is fast, some complex conjugations can take from 1 to 24 hours. Monitor the reaction's progress over a longer period. 2. Increase Temperature: If your biomolecules are stable, increasing the temperature from room temp to 37°C can significantly increase the reaction rate. 3. Optimize Buffer/pH: Reaction kinetics can be buffer-dependent. Some studies show that HEPES buffer can lead to faster reaction rates compared to PBS. Higher pH (up to 8.5-9) can also sometimes increase rates, but biomolecule stability must be considered. |
| Reagent Degradation | 1. Use Fresh Reagents: BCN reagents can degrade if not stored properly, and azide-modified proteins can lose activity over time. Prepare stock solutions fresh and store all reagents according to the manufacturer's instructions. |
Problem 2: Aggregation of the Final Conjugate
Q: My final product is showing signs of aggregation and precipitation. Why is this happening?
A: Aggregation is often caused by an increase in the hydrophobicity of the final conjugate.
| Potential Cause | Recommended Solution & Explanation |
| Increased Hydrophobicity | 1. Switch to a More Hydrophilic Linker: While BCN is relatively hydrophilic for a cyclooctyne, the overall construct can become hydrophobic. Using linkers with longer PEG chains can improve the water solubility of the final conjugate. 2. Modify Buffer Conditions: Include solubility-enhancing additives in your buffer, such as a small percentage of DMSO or arginine, if compatible with your biomolecule and downstream application. |
| High Drug-to-Antibody Ratio (DAR) | 1. Reduce Molar Excess of Payload: If creating an ADC, a high DAR can lead to aggregation. Reduce the molar excess of the BCN-payload added to the azide-modified antibody to achieve a lower, more soluble DAR. Monitor the reaction using Hydrophobic Interaction Chromatography (HIC). |
Section 3: Experimental Protocols & Data
Protocol: General Two-Step Antibody Conjugation
This protocol describes a general method for first modifying an antibody with this compound (via an NHS ester intermediate) and then conjugating it to an azide-modified molecule.
Caption: Workflow for a two-step antibody conjugation using a BCN linker.
Step 1: Activation of Antibody with BCN Moiety (This assumes you are first converting the -NH2 group of this compound to an NHS ester, or using a commercially available endo-BCN-PEG3-NHS ester)
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Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
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NHS Ester Preparation: Dissolve the BCN-PEG3-NHS ester in anhydrous DMSO to a concentration of 10 mM.
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Reaction: Add a 10- to 20-fold molar excess of the BCN-NHS ester solution to the antibody solution. Ensure the final DMSO concentration is below 10%. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess BCN reagent using size-exclusion chromatography (e.g., a desalting column).
Step 2: SPAAC Conjugation to Azide-Payload
-
Reaction Setup: Add the azide-modified molecule (e.g., drug, fluorophore) to the purified BCN-activated antibody. Use a 1.5- to 3-fold molar excess of the azide molecule.
-
Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or 37°C. Monitor progress by an appropriate method like HPLC or SDS-PAGE if possible.
-
Final Purification: Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion) to remove unreacted azide-payload.
-
Characterization: Characterize the final product to determine purity, concentration, and drug-to-antibody ratio (DAR).
Data: Impact of PEG Linker Length on Conjugation
The length of the PEG spacer can significantly influence conjugation efficiency and the properties of the final product. While specific data for this compound is limited, general trends observed in bioconjugation studies provide valuable insight.
| PEG Linker Length | General Observation | Potential Implication for Steric Hindrance | Reference |
| Short (e.g., PEG2, PEG3) | Can result in lower Drug-to-Antibody Ratios (DAR) in sterically demanding systems. May provide higher binding affinity in some receptor-ligand interactions where rigidity is beneficial. | May be insufficient to overcome steric clashes between large biomolecules, leading to lower yields. | |
| Medium (e.g., PEG4, PEG8) | Often provides a good balance of flexibility and reach, leading to higher DARs in many ADC models. The presence of a PEG5 linker was shown to increase SPAAC reaction rates by ~30%. | Generally effective at mitigating moderate steric hindrance, improving reaction kinetics and yield. | |
| Long (e.g., PEG12+) | Provides maximum flexibility and can span larger distances, but may lead to lower potency in some PROTAC systems due to entropic penalties. Can also sometimes decrease binding affinity. | Most effective for overcoming severe steric hindrance, but the increased flexibility is not always beneficial for biological activity. |
References
Technical Support Center: Reaction Kinetics of endo-BCN-PEG3-NH2 with Azides
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between endo-BCN-PEG3-NH2 and various azide-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in a SPAAC reaction?
The bicyclo[6.1.0]nonyne (BCN) moiety in this compound is a strained alkyne that reacts readily with azides without the need for a cytotoxic copper catalyst. The endo isomer is noted to be slightly more reactive than the exo isomer.[1] The reaction kinetics are generally considered fast, allowing for efficient bioconjugation under mild, physiological conditions.[2] The PEG3 linker enhances aqueous solubility and reduces steric hindrance, which can contribute to efficient reaction kinetics.[2][3]
Q2: What are typical second-order rate constants for the reaction of endo-BCN with azides?
While specific kinetic data for this compound with a wide range of azides is not extensively published, data for endo-BCN and similar PEGylated BCN derivatives provide a good reference point. The reaction of endo-BCN with benzyl azide has a reported second-order rate constant (k₂) of approximately 0.29 M⁻¹s⁻¹.[1] A water-soluble PEGylated BCN derivative showed a k₂ of 0.19 M⁻¹s⁻¹ to 0.21 M⁻¹s⁻¹ with 2-azidoethanol in human blood plasma. Generally, BCN derivatives show reaction rates with benzyl azide in the range of 0.06 to 0.1 M⁻¹s⁻¹.
Q3: How do reaction conditions such as solvent, temperature, and pH affect the reaction rate?
-
Solvent: The choice of solvent can influence reaction kinetics. For biological applications, aqueous buffers like PBS are common. Some studies suggest that certain buffer systems, like HEPES, may lead to higher reaction rates for some SPAAC reactions. Organic co-solvents such as DMSO or acetonitrile can be used, particularly for less water-soluble reactants.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. For bioconjugation, reactions are often performed at temperatures between 25°C and 37°C to maintain the stability of biological molecules. A study on a SPAAC ligation showed a 150-fold increase in reaction rate when the temperature was raised from 0°C to 60°C.
-
pH: The optimal pH for SPAAC reactions is typically in the physiological range (pH 7-8). While the reaction can proceed over a broader pH range, the stability of the reactants and the desired product should be considered.
Q4: Can this compound be used in live-cell imaging or in vivo applications?
Yes, the copper-free nature of the SPAAC reaction makes this compound and other BCN reagents highly suitable for applications in living systems. The bioorthogonal nature of the azide and BCN groups ensures that they react specifically with each other without interfering with native biological functional groups.
Q5: How should this compound be stored?
For long-term storage, it is recommended to store this compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. It is advisable to prepare fresh solutions of the reagent before each experiment to ensure optimal reactivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded Reagents: The this compound or the azide partner may have degraded due to improper storage or handling. | - Use freshly prepared solutions of both reactants.- Confirm the integrity of the starting materials using techniques like NMR or mass spectrometry. |
| Inefficient Reaction Kinetics: The intrinsic reactivity of the specific azide may be low, or the reaction conditions may not be optimal. | - Increase the concentration of one or both reactants.- Increase the reaction temperature if the molecules are stable at higher temperatures.- Optimize the reaction buffer; consider switching from PBS to HEPES.- Allow the reaction to proceed for a longer duration (e.g., 24-48 hours). | |
| Steric Hindrance: Bulky substituents near the azide or the BCN moiety can slow down the reaction. | - If possible, redesign the azide partner to have less steric bulk near the reactive group. The PEG3 linker in this compound helps to mitigate steric hindrance. | |
| Multiple Products or Side Reactions | Reaction with Other Functional Groups: Although highly selective, under certain conditions, BCN can react with other nucleophiles, such as thiols. | - If working with molecules containing free thiols (cysteines), consider pre-treating with a blocking agent like iodoacetamide.- Lower the reaction temperature to increase selectivity.- Reduce the reaction time and monitor progress to stop the reaction upon formation of the desired product. |
| Impure Starting Materials: The presence of impurities in either the this compound or the azide can lead to the formation of side products. | - Purify the starting materials before the reaction.- Characterize the purity of reactants by HPLC, NMR, or mass spectrometry. | |
| Difficulty in Product Purification | Similar Physicochemical Properties: The product may have similar solubility and chromatographic behavior to the starting materials or byproducts. | - Employ orthogonal purification methods. For example, if using reverse-phase HPLC, consider ion-exchange or size-exclusion chromatography as a secondary step.- If one of the reactants has a purification tag (e.g., biotin, His-tag), use affinity chromatography. |
| Product Aggregation or Precipitation: The final conjugate may have poor solubility in the reaction buffer. | - The PEG3 linker is designed to enhance solubility. However, if aggregation occurs, consider using a buffer with a different pH or ionic strength.- The addition of a small percentage of a biocompatible organic co-solvent (e.g., DMSO) may improve solubility. |
Quantitative Data
The following table summarizes the available second-order rate constants (k₂) for the reaction of BCN derivatives with various azides. This data can be used as a reference to estimate the expected reaction times for your experiments.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) | Reference |
| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | Not Specified | |
| PEGylated BCN derivative | 2-azidoethanol | 0.19 - 0.21 | Human Blood Plasma | 20 | |
| endo-BCN | Benzyl Azide | 0.15 | DMSO | 37 | |
| BCN | Benzyl Azide | ~0.06 - 0.1 | Various | Not Specified | |
| BCN | Fluoroalkyl Azide | Significantly faster than non-fluorinated alkyl azide | THF/Water (9:1) | Room Temperature |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Reaction
This protocol provides a general workflow for the conjugation of this compound to an azide-containing molecule.
-
Reactant Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO for stock solution, then diluted in aqueous buffer) to a final concentration of 1-10 mM.
-
Dissolve the azide-containing molecule in the same reaction buffer to a desired concentration.
-
-
Reaction Setup:
-
Combine the this compound and azide solutions in a reaction vessel. A slight molar excess (1.2 to 2-fold) of one reactant can be used to drive the reaction to completion.
-
The final reaction volume and concentrations should be optimized based on the scale of the experiment and the reactivity of the azide.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at a desired temperature (e.g., room temperature or 37°C) with gentle mixing.
-
Reaction times can range from minutes to several hours, depending on the reactants and their concentrations.
-
-
Monitoring Reaction Progress:
-
The reaction can be monitored by techniques such as LC-MS to observe the consumption of starting materials and the formation of the product.
-
Alternatively, TLC or HPLC can be used to track the progress of the reaction.
-
-
Purification:
-
Once the reaction is complete, the desired conjugate can be purified using standard chromatographic techniques such as reverse-phase HPLC, size-exclusion chromatography, or affinity chromatography.
-
Protocol 2: Determination of Second-Order Rate Constants using ¹H NMR Spectroscopy
This protocol outlines a method for determining the kinetics of the SPAAC reaction.
-
Materials:
-
This compound
-
Azide of interest (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes and spectrometer
-
-
Procedure:
-
Prepare stock solutions of this compound, the azide, and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant).
-
Quickly acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.
-
Integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess.
-
Visualizations
Caption: A general experimental workflow for a SPAAC reaction.
Caption: A logical diagram for troubleshooting low yield in SPAAC reactions.
References
Technical Support Center: Characterization of endo-BCN-PEG3-NH2 Conjugates by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of endo-BCN-PEG3-NH2 conjugates by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of this compound?
A1: The theoretical exact mass of this compound (Chemical Formula: C19H32N2O5) is 368.2311 g/mol .[1] However, in mass spectrometry, you will typically observe this as the protonated molecule [M+H]+ at m/z 369.2384 or as adducts with other ions present in the solvent system.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound at -20°C, protected from moisture.[2] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation, as the compound is moisture-sensitive.
Q3: What solvents should I use to dissolve this compound?
A3: this compound is soluble in organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF). For conjugation reactions, it is typically dissolved in one of these anhydrous organic solvents first and then added to the reaction mixture.
Q4: What types of molecules can be conjugated to this compound?
A4: The primary amine (-NH2) group on this compound is reactive towards molecules containing activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[2][3] This allows for the conjugation of a wide variety of molecules, including proteins, peptides, and other small molecules that have been functionalized with an NHS ester.
Q5: What is the role of the BCN group?
A5: The bicyclo[6.1.0]nonyne (BCN) group is a strained alkyne that can react with azide-functionalized molecules via copper-free click chemistry, also known as strain-promoted alkyne-azide cycloaddition (SPAAC).[4] This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound conjugates.
Problem 1: Low or No Signal Intensity of the Conjugate
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Ionization Efficiency | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a different ionization source if available (e.g., APCI). For PEGylated compounds, adding a small amount of a tertiary amine like triethylamine (TEA) to the mobile phase can sometimes improve signal by forming adducts. |
| Low Concentration of the Conjugate | Concentrate the sample using a vacuum concentrator or by solid-phase extraction (SPE). Ensure the starting materials were of sufficient concentration and the reaction went to completion. |
| Ion Suppression | Dilute the sample to reduce the concentration of interfering species. Improve chromatographic separation to resolve the analyte from interfering matrix components. |
| Sample Degradation | Ensure the sample has been stored properly and has not been subjected to harsh conditions (e.g., extreme pH, high temperatures). The BCN moiety can be susceptible to hydrolysis. |
| Incorrect Mass Spectrometer Settings | Verify that the mass range of the instrument is set to include the expected m/z of your conjugate. Ensure the instrument is properly calibrated. |
Problem 2: Unexpected Peaks in the Mass Spectrum
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | Check for the presence of the unconjugated molecule and this compound in your spectrum. Optimize the reaction conditions (e.g., stoichiometry, reaction time, pH) to drive the conjugation to completion. |
| Hydrolysis of the BCN Moiety | The BCN group can hydrolyze, leading to the addition of water (+18 Da). Look for a peak corresponding to [M+H+H2O]+. Minimize exposure of the compound to aqueous conditions for extended periods, especially at non-neutral pH. |
| Formation of Adducts | PEGylated compounds are prone to forming adducts with alkali metals (Na+, K+) and ammonium (NH4+). Check for peaks corresponding to [M+Na]+, [M+K]+, and [M+NH4]+. Use high-purity solvents and fresh mobile phases to minimize salt contamination. |
| Solvent-Related Peaks | Clusters of peaks related to the solvent (e.g., methanol or acetonitrile clusters) or solvent additives can be present. Run a blank injection of your mobile phase to identify these background ions. |
| Contamination | Contamination from glassware, solvents, or previous samples can introduce unexpected peaks. Ensure all glassware is thoroughly cleaned and use high-purity solvents. |
Problem 3: Ambiguous or Difficult-to-Interpret MS/MS Fragmentation Pattern
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Low Precursor Ion Intensity | Optimize the isolation width and collision energy for the precursor ion to ensure sufficient signal for fragmentation. |
| PEG Fragmentation Dominates | The PEG linker often produces a characteristic fragmentation pattern with neutral losses of ethylene glycol units (44 Da). This can sometimes mask the fragmentation of the core molecule and the BCN linker. |
| BCN Moiety is Stable to CID | The BCN ring may be relatively stable under the applied collision energy. Try increasing the collision energy in increments to induce fragmentation of the ring. |
| Lack of Reference Spectra | There is limited publicly available data on the specific MS/MS fragmentation pattern of the endo-BCN moiety. It is highly recommended to analyze the this compound starting material by MS/MS to obtain a reference fragmentation pattern. This will help in identifying the fragments originating from the linker in your conjugate's MS/MS spectrum. |
Quantitative Data
Table 1: Molecular Weights and Common Adducts of this compound
| Species | Chemical Formula | Monoisotopic Mass (Da) | Observed m/z |
| This compound (M) | C19H32N2O5 | 368.2311 | - |
| Protonated Molecule [M+H]+ | C19H33N2O5+ | 369.2384 | 369.24 |
| Sodium Adduct [M+Na]+ | C19H32N2O5Na+ | 391.2198 | 391.22 |
| Potassium Adduct [M+K]+ | C19H32N2O5K+ | 407.1937 | 407.19 |
| Ammonium Adduct [M+NH4]+ | C19H36N3O5+ | 386.2649 | 386.26 |
| Hydrolyzed Molecule [M+H+H2O]+ | C19H35N2O6+ | 387.2489 | 387.25 |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of an NHS-Ester-Functionalized Small Molecule to this compound
-
Reagent Preparation:
-
Dissolve the NHS-ester-functionalized small molecule in an anhydrous organic solvent such as DMF or DMSO to a stock concentration of 10-20 mM.
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM. Do not store this solution for extended periods.
-
-
Conjugation Reaction:
-
In a clean microcentrifuge tube, add the desired amount of the NHS-ester-functionalized small molecule solution.
-
Add a non-amine-containing buffer (e.g., phosphate-buffered saline, PBS) at pH 7.2-8.0. The final concentration of the organic solvent should ideally not exceed 10%.
-
Add a 1.1 to 2-fold molar excess of the this compound solution to the reaction mixture.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction by LC-MS to check for the formation of the desired conjugate and the consumption of starting materials.
-
Once the reaction is complete, the conjugate can be purified by reversed-phase HPLC.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
-
Sample Dilution:
-
Dilute the purified conjugate or a small aliquot of the reaction mixture in a suitable solvent for LC-MS analysis. A common starting point is a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
-
LC-MS Analysis:
-
Inject the diluted sample onto a C18 reversed-phase column.
-
Elute the conjugate using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) against an aqueous mobile phase (e.g., water with 0.1% formic acid).
-
Acquire mass spectra in positive ion mode over a mass range that includes the expected m/z of the conjugate and its potential adducts.
-
For structural confirmation, perform MS/MS analysis on the precursor ion corresponding to the protonated conjugate.
-
Visualizations
Caption: Experimental workflow for conjugation and MS analysis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of endo-BCN-PEG3-NH2 and exo-BCN-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of bioconjugation, the choice of reagents for strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions is critical for the successful development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Bicyclo[6.1.0]nonyne (BCN) derivatives, prized for their high reactivity and stability, are available as two key diastereomers: endo and exo. This guide provides an objective comparison of the reactivity of endo-BCN-PEG3-NH2 and exo-BCN-PEG3-NH2, supported by experimental data, to aid researchers in selecting the optimal isomer for their specific application.
While the PEG3-NH2 linker enhances hydrophilicity and provides a point of attachment, the inherent reactivity is dictated by the stereochemistry of the BCN core. Therefore, this guide draws upon data from studies on the core BCN isomers, as the trends in reactivity are directly applicable to their functionalized counterparts.
Executive Summary
Experimental data consistently demonstrates that the endo-BCN isomer exhibits a slightly higher reactivity compared to the exo-BCN isomer in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This trend is also observed in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. While both isomers are highly effective bioorthogonal reagents, the nuanced differences in their reaction kinetics may be a critical factor in applications requiring rapid conjugation at low concentrations.
Quantitative Data Comparison
The following tables summarize the second-order rate constants (k₂) for the reactions of endo-BCN and exo-BCN with various azides and tetrazines.
Table 1: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Reactant 1 | Reactant 2 | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
| endo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 | [1] |
| exo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.19 | [1] |
| endo-BCN-hydroxymethyl | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 | [2] |
| exo-BCN-hydroxymethyl | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.19 | [2] |
| endo-BCN-hydroxymethyl | Benzyl Azide | CD₃OD | 0.14 | [2] |
| exo-BCN-hydroxymethyl | Benzyl Azide | CD₃OD | 0.11 |
Table 2: Second-Order Rate Constants for Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
| Reactant 1 | Reactant 2 | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
| BCN (isomer not specified) | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Methanol | 118 | |
| BCN (isomer not specified) | 3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | Methanol | 23 | |
| BCN (isomer not specified) | 3,6-diphenyl-1,2,4,5-tetrazine | Methanol | 3.6 | |
| BCN-amino acid | (S)-2-amino-3-(4-(1,2,4,5-tetrazin-3-yl)phenyl)propanoic acid | Not Specified | 437 ± 13 | |
| BCN-amino acid | (S)-2-amino-3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)propanoic acid | Not Specified | 1.45 ± 0.05 |
Stability Considerations
Both endo- and exo-BCN derivatives exhibit good stability under typical physiological conditions. However, it is important to be aware of their potential reactivity with nucleophiles. For instance, BCN has been shown to react with thiols, such as glutathione (GSH), which is abundant in the cellular environment. One study found that BCN is significantly more stable to GSH than dibenzocyclooctyne (DBCO). Additionally, BCN derivatives can be sensitive to acidic conditions. The choice of linker attaching the BCN moiety to the molecule of interest can also influence stability, with amide linkages generally showing greater stability than carbamate linkages.
Experimental Protocols
Detailed methodologies for determining the reaction kinetics of endo- and exo-BCN-PEG3-NH2 are crucial for their effective application. Below are generalized protocols for monitoring SPAAC and IEDDA reactions using ¹H NMR and UV-Vis spectroscopy.
Protocol 1: Kinetic Analysis of SPAAC Reactions by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of the triazole product.
Materials:
-
This compound or exo-BCN-PEG3-NH2
-
Azide-functionalized molecule of interest
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃CN)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare stock solutions of the BCN derivative, the azide, and the internal standard in the chosen deuterated solvent at accurately known concentrations.
-
Reaction Initiation: In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (typically in the millimolar range). It is often advantageous to use one reactant in excess (e.g., 10-fold) to achieve pseudo-first-order kinetics.
-
Data Acquisition: Quickly acquire an initial ¹H NMR spectrum (t=0). Subsequently, acquire spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
Data Analysis:
-
Integrate characteristic, non-overlapping peaks of a reactant and the product in each spectrum.
-
Normalize the integrals against the integral of the internal standard.
-
Calculate the concentration of the reactants and product at each time point.
-
Plot the natural logarithm of the concentration of the limiting reactant versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the concentration of the reactant in excess.
-
Protocol 2: Kinetic Analysis of IEDDA Reactions by UV-Vis Spectroscopy
This method is particularly useful for IEDDA reactions as tetrazines have a characteristic visible absorbance that disappears upon reaction.
Materials:
-
This compound or exo-BCN-PEG3-NH2
-
Tetrazine-functionalized molecule of interest
-
Appropriate solvent (e.g., Methanol, Acetonitrile, PBS)
-
Quartz cuvettes
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Instrument Setup: Set the spectrophotometer to the desired temperature. Determine the λmax of the tetrazine reactant.
-
Sample Preparation: Prepare stock solutions of the BCN derivative and the tetrazine in the chosen solvent.
-
Reaction Initiation: In a quartz cuvette, place the tetrazine solution at a known concentration (e.g., 25-50 µM). Initiate the reaction by adding a solution of the BCN derivative in excess (e.g., 10- to 100-fold).
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at the λmax of the tetrazine at regular time intervals.
-
Data Analysis:
-
Convert absorbance values to tetrazine concentration using a standard curve or the Beer-Lambert law.
-
Plot the natural logarithm of the tetrazine concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the concentration of the BCN derivative.
-
Visualizations
Structural Comparison
Caption: Stereochemical difference between endo- and exo-BCN-PEG3-NH2.
Experimental Workflow for Kinetic Analysis
Caption: General workflow for kinetic analysis of BCN reactivity.
Conclusion
Both this compound and exo-BCN-PEG3-NH2 are highly effective reagents for bioorthogonal chemistry. The choice between the two isomers may depend on the specific requirements of the application. For reactions where the fastest possible kinetics are desired, This compound is the marginally superior choice based on available data. However, the difference in reactivity is not substantial, and for many applications, the more readily available or cost-effective isomer may be perfectly suitable. It is always recommended to perform small-scale kinetic experiments under the specific conditions of the intended application to confirm the optimal choice of reagent.
References
A Researcher's Guide to Bioconjugation: endo-BCN-PEG3-NH2 vs. DBCO Linkers
In the intricate world of bioconjugation, the choice of chemical linker is a critical decision that dictates the efficiency, stability, and success of molecular labeling. For researchers employing copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) are two of the most prominent and powerful linkers available.[1][2]
This guide provides an objective, data-driven comparison of endo-BCN-PEG3-NH2 and DBCO-based linkers. We will delve into their reaction kinetics, stability, and physicochemical properties to help researchers, scientists, and drug development professionals select the optimal tool for their specific application, from live-cell imaging to the creation of antibody-drug conjugates (ADCs).
At a Glance: Key Differences Between BCN and DBCO
The fundamental choice between BCN and DBCO involves a trade-off between reaction speed, stability, and physical properties.[2] DBCO is renowned for its rapid kinetics, while BCN offers superior stability in certain biological contexts and possesses advantageous physicochemical properties.[3]
| Feature | This compound | DBCO (Dibenzocyclooctyne) |
| Core Structure | Compact, non-aromatic cyclooctyne[1] | Bulky, aromatic, fused benzene rings |
| Reaction Kinetics | Generally slower than DBCO with aliphatic azides, but can be faster with aromatic azides. | Typically exhibits faster reaction rates with azides due to higher ring strain. |
| Stability (vs. Thiols) | Significantly more stable in the presence of thiols like glutathione (GSH). | Less stable and reacts more readily with thiols. |
| Stability (vs. Reductants) | More stable in the presence of reducing agents like TCEP. | Shows instability to TCEP over a 24-hour period. |
| Lipophilicity | Less lipophilic (more hydrophilic), especially with the PEG3 spacer. | Highly lipophilic/hydrophobic, which can cause conjugate aggregation. |
| Size | Smaller, minimizing potential steric hindrance. | Larger and bulkier. |
| Dual Reactivity | Yes. Reacts with both azides (SPAAC) and tetrazines (IEDDA). | No. Reacts only with azides. |
| Product Homogeneity | Symmetric structure prevents the formation of regioisomers. | Asymmetric structure can lead to regioisomers. |
Performance Deep Dive: A Quantitative Comparison
Reaction Kinetics
The rate of the SPAAC reaction is a primary consideration, especially in dynamic biological systems or when working with low concentrations of reactants. Due to its higher ring strain, DBCO is generally considered the faster reactant.
However, this is not a universal rule. The nature of the azide partner and steric hindrance can significantly influence reaction efficiency. While DBCO excels with accessible primary and secondary azides, its reactivity can decrease dramatically with sterically hindered targets. In such cases, BCN may offer a more consistent, albeit slower, reaction rate. Furthermore, some studies have shown BCN to react faster than DBCO with aromatic azides. In one head-to-head comparison for creating antibody-drug conjugates, BCN-based linkers achieved full conversion while DBCO-based linkers plateaued at approximately 60% completion, demonstrating BCN's surprising efficiency in complex conjugations.
Table 1: Comparative Reaction Kinetics
| Cyclooctyne | Reactivity with Aliphatic Azides | Reactivity with Sterically Hindered Azides |
|---|---|---|
| BCN | Moderate to Fast | More consistent performance |
| DBCO | Very Fast | Reactivity can drop significantly |
Stability in Biological Environments
A linker's stability is paramount for the integrity of the final conjugate, particularly for in-vivo applications or experiments with long incubation times. The intracellular environment is rich in reducing agents and thiols, such as glutathione (GSH), which can react with and degrade strained alkynes.
Studies have shown that BCN is significantly more stable than DBCO in the presence of both GSH and the common reducing agent TCEP. This makes BCN a more robust choice for intracellular studies or for protocols involving antibody fragments that require a reducing environment. However, it is worth noting one study found that in the specific intracellular environment of immune phagocytes, BCN exhibited lower stability than DBCO, highlighting that the optimal choice can be cell-type dependent.
Table 2: Comparative Stability
| Condition | BCN Stability | DBCO Stability | Key Takeaway |
|---|---|---|---|
| Glutathione (GSH) | More Stable (t½ ≈ 6 hours) | Less Stable (t½ ≈ 71 minutes) | BCN is superior for applications in thiol-rich environments. |
| TCEP (Reducing Agent) | More Stable | Unstable over 24 hours | BCN is the preferred choice when reducing conditions are required. |
| Aqueous Buffers (PBS) | Generally Stable | Generally Stable | Both are suitable for standard aqueous reactions. |
Physicochemical Properties and Their Implications
The physical characteristics of a linker can influence the properties of the final bioconjugate.
-
Solubility and Aggregation : DBCO is notably hydrophobic, which can decrease the solubility of the resulting conjugate and lead to non-specific binding or aggregation. The this compound linker is inherently less lipophilic, and the inclusion of the hydrophilic PEG3 spacer further enhances aqueous solubility, mitigating these issues.
-
Size and Steric Hindrance : BCN's compact structure is smaller than the bulky aromatic system of DBCO. This can be a significant advantage in minimizing steric hindrance and reducing potential disruption to the natural structure and function of the labeled biomolecule.
-
Dual Reactivity : A unique advantage of BCN is its ability to participate in two different bioorthogonal reactions: SPAAC with azides and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions with tetrazines. DBCO is limited to reacting only with azides. This dual reactivity opens up possibilities for more complex, multi-step labeling strategies using BCN.
Visualizing the Chemistry and Workflow
To better understand the chemical reactions and experimental processes, the following diagrams illustrate the SPAAC pathways and a typical bioconjugation workflow.
Experimental Protocols
Below is a generalized protocol for a two-step protein modification, first by labeling primary amines on a protein with an NHS-activated BCN or DBCO linker, followed by a SPAAC reaction with an azide-tagged molecule.
Protocol 1: Amine-Reactive Labeling of Protein with BCN/DBCO-NHS Ester
Objective: To covalently attach the BCN or DBCO moiety to the target protein via its primary amines (e.g., lysine residues).
Materials:
-
Target protein (0.5-5 mg/mL)
-
BCN-PEG-NHS or DBCO-PEG-NHS Ester
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Anhydrous DMSO
-
Spin desalting columns for purification
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Perform a buffer exchange to ensure the protein is in an amine-free buffer like PBS. Buffers containing Tris or glycine must be avoided as they will compete in the reaction.
-
Linker Preparation: Immediately before use, dissolve the BCN/DBCO-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution.
-
Labeling Reaction: Add a 10 to 40-fold molar excess of the dissolved linker to the protein solution. The final DMSO concentration in the reaction should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester linker. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker and quenching agent by passing the reaction mixture through a spin desalting column equilibrated with PBS. The purified BCN/DBCO-labeled protein is now ready for the next step.
Protocol 2: SPAAC Reaction with Azide-Modified Molecule
Objective: To conjugate the BCN/DBCO-labeled protein with a molecule containing an azide group.
Materials:
-
Purified BCN/DBCO-labeled protein from Protocol 1
-
Azide-functionalized molecule (e.g., azide-fluorophore, azide-drug)
-
Azide-free reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the azide-modified molecule in an azide-free buffer like PBS.
-
SPAAC Reaction: Add the azide-modified molecule to the purified BCN/DBCO-labeled protein. A 1.5 to 10-fold molar excess of the azide molecule over the protein is a good starting point.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. If a fluorophore is used, protect the reaction from light.
-
Purification and Analysis: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove any unreacted azide molecule. The final conjugate can be analyzed by methods such as UV-Vis spectroscopy to determine the degree of labeling (DOL).
Conclusion: Making the Right Choice
The decision between this compound and DBCO linkers is a nuanced one that depends entirely on the experimental context.
Choose DBCO when:
-
Speed is paramount: For rapid labeling in time-sensitive experiments, the superior kinetics of DBCO are a distinct advantage.
-
Steric hindrance is not a concern: DBCO is highly efficient for labeling accessible primary and secondary azides.
-
The environment is free of thiols: In systems without high concentrations of reducing agents like GSH or TCEP, DBCO's instability is not a factor.
Choose this compound when:
-
Stability is critical: For intracellular applications or when working with molecules that require reducing agents (e.g., antibodies), BCN's superior stability against thiols is a major advantage.
-
Hydrophobicity is a concern: The lower lipophilicity of BCN and the included PEG spacer help improve conjugate solubility and reduce non-specific aggregation, a known issue with hydrophobic DBCO linkers.
-
A smaller footprint is needed: BCN's compact size can minimize perturbation of the biomolecule's native function.
-
Dual-mode reactivity is desired: If the experimental design could benefit from an orthogonal reaction with tetrazines, BCN is the only choice.
By carefully weighing the kinetic, stability, and physicochemical properties of each linker against the specific demands of the biological system and experimental goals, researchers can confidently select the optimal tool to advance their bioconjugation strategies.
References
A Head-to-Head Comparison of SPAAC and CuAAC for Protein Labeling Efficiency
For researchers, scientists, and drug development professionals engaged in protein labeling, the choice between Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a critical decision that profoundly impacts experimental outcomes. Both "click chemistry" techniques create a stable triazole linkage between an azide and an alkyne, but their fundamental mechanisms dictate their suitability for different applications, particularly concerning reaction efficiency and biocompatibility. This guide provides an objective, data-driven comparison to inform the selection of the optimal protein labeling strategy.
At its core, CuAAC is a highly efficient reaction that utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide. This catalytic activation results in exceptionally fast reaction kinetics.[1] However, the reliance on a copper catalyst introduces cytotoxicity concerns, as copper ions can generate reactive oxygen species (ROS) that are harmful to living cells.[1] To mitigate this, copper-chelating ligands are often employed to reduce toxicity.
In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain.[2] This circumvents the issue of copper-induced cytotoxicity, making SPAAC an inherently more biocompatible choice for live-cell imaging and in vivo studies.[1] The trade-off for this biocompatibility is generally slower reaction kinetics compared to CuAAC.[1]
Quantitative Performance Comparison
The selection between SPAAC and CuAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison of the two methods for protein labeling.
| Parameter | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) | Key Takeaway |
| Second-Order Rate Constant | 10⁻³ to 1 M⁻¹s⁻¹ (dependent on cyclooctyne) | 1 to 100 M⁻¹s⁻¹ | CuAAC is generally faster than SPAAC. |
| Biocompatibility | High; no toxic metal catalyst required. | Limited due to copper catalyst-induced cytotoxicity. | SPAAC is the preferred method for live-cell and in vivo applications. |
| Labeling Efficiency | Generally high, but may require longer incubation times or higher reagent concentrations to match CuAAC. | Can be very high with optimized ligand and copper concentrations. | CuAAC may offer higher labeling throughput in in vitro settings. |
| Specificity & Side Reactions | High specificity, though some cyclooctynes can react with thiols. Potential for off-target labeling. | Generally high specificity and quantitative yields under optimized conditions. Copper can catalyze the formation of ROS. | Careful selection of reagents and conditions is crucial for both methods to minimize side reactions. |
| Reagent Size | Bulky, strained cyclooctynes (e.g., DBCO, BCN). | Small terminal alkynes. | The smaller reagents in CuAAC may be less likely to perturb protein function. |
Visualizing the Labeling Workflows
To further illustrate the practical differences between the two methods, the following diagrams outline a typical experimental workflow for protein labeling and a comparison of the core reaction components.
Experimental Protocols
Detailed methodologies are essential for reproducible and successful protein labeling experiments. Below are representative protocols for both SPAAC and CuAAC.
Protocol 1: In Vitro Protein Labeling via SPAAC
This protocol describes the labeling of a purified protein containing an azide group with a strained alkyne-conjugated fluorophore.
Materials:
-
Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore) stock solution in DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification resin or column appropriate for the protein of interest (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) and the strained alkyne-fluorophore (final concentration 10-100 µM) in the reaction buffer. The final volume will depend on the amount of protein to be labeled.
-
Incubation: Gently mix the reaction components and incubate at room temperature or 37°C for 1-4 hours. The optimal time and temperature may need to be determined empirically.
-
Purification: Remove the excess, unreacted fluorophore by purifying the labeled protein using an appropriate method, such as size-exclusion chromatography or dialysis.
-
Analysis: Confirm successful labeling and assess the efficiency by methods such as SDS-PAGE with in-gel fluorescence scanning, and quantify the degree of labeling using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: In Vitro Protein Labeling via CuAAC
This protocol outlines the labeling of a purified protein containing an azide group with a terminal alkyne-conjugated fluorophore using a copper(I) catalyst.
Materials:
-
Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Terminal alkyne-fluorophore conjugate stock solution in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Reducing agent (e.g., sodium ascorbate) stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification resin or column
Procedure:
-
Prepare the Premix: In a microcentrifuge tube, prepare a premix of the copper catalyst by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Prepare the Reaction Mixture: In a separate tube, combine the azide-modified protein (final concentration 1-10 µM) and the terminal alkyne-fluorophore (final concentration 10-100 µM) in the reaction buffer.
-
Initiate the Reaction: Add the copper catalyst premix to the protein-alkyne mixture (final copper concentration 50-100 µM). Immediately before incubation, add the freshly prepared sodium ascorbate solution (final concentration 1-5 mM) to reduce Cu(II) to the active Cu(I) state and initiate the reaction.
-
Incubation: Gently mix and incubate at room temperature for 30-60 minutes.
-
Purification: Purify the labeled protein to remove the catalyst and excess fluorophore.
-
Analysis: Analyze the labeling efficiency as described in the SPAAC protocol.
Conclusion
The decision between SPAAC and CuAAC for protein labeling is contingent on the specific experimental context. CuAAC is a powerful tool for in vitro applications where high reaction speed and efficiency are paramount, and the potential for copper-induced side reactions can be managed. Conversely, SPAAC is the superior choice for live-cell imaging and in vivo studies where biocompatibility is non-negotiable. By carefully considering the quantitative data, experimental protocols, and the inherent advantages and limitations of each method, researchers can select the most appropriate click chemistry strategy to achieve their protein labeling goals.
References
Navigating the Landscape of Copper-Free Click Chemistry: A Comparative Guide to Alternatives for endo-BCN-PEG3-NH2
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of the appropriate chemical tools is paramount for success. While endo-BCN-PEG3-NH2 has been a valuable reagent in the realm of copper-free click chemistry, a diverse and expanding landscape of alternatives offers a range of reactivity, stability, and physical properties. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to facilitate informed decision-making in your research endeavors.
The two primary modalities in copper-free click chemistry are Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. SPAAC utilizes strained cyclooctynes, such as Bicyclononyne (BCN) and Dibenzocyclooctyne (DBCO), which react with azides. The IEDDA reaction, on the other hand, involves the rapid ligation of a tetrazine with a strained alkene, most commonly a trans-cyclooctene (TCO).
Performance Comparison: A Quantitative Look at Reaction Kinetics and Stability
The efficiency of a click chemistry reaction is often quantified by its second-order rate constant (k₂), which reflects the intrinsic reactivity of the coupling partners. Stability, particularly in the presence of biological nucleophiles like thiols, is another critical parameter for successful bioconjugation.
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) | TCO (trans-Cyclooctene) with Tetrazine |
| Reaction Type | SPAAC | SPAAC | IEDDA |
| Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | ~0.1 - 0.2[1] | Generally faster than BCN[2] | ~800 - 30,000[3] |
| Relative Reactivity | Good | High | Exceptionally High |
| Stability in presence of thiols (e.g., GSH) | More stable than DBCO[2][4] | Less stable than BCN | Generally stable |
| Size | Smaller | Bulky, aromatic | Bulky |
| Lipophilicity | Lower | Higher | Varies with derivative |
Reaction Mechanisms and Selection Workflow
The choice of a copper-free click chemistry reagent is a multi-faceted decision that depends on the specific requirements of the application, such as the desired reaction speed, the chemical environment, and the nature of the biomolecules being conjugated.
Caption: Reaction mechanisms for SPAAC and IEDDA.
To aid in reagent selection, the following decision-making workflow can be utilized:
Caption: Decision workflow for selecting a copper-free click chemistry reagent.
Experimental Protocols
Protocol 1: Comparative Analysis of Bioconjugation Efficiency
This protocol provides a framework for comparing the efficiency of an amine-reactive SPAAC reagent (e.g., DBCO-NHS ester) with an amine-reactive IEDDA reagent (e.g., TCO-NHS ester) for labeling a model protein.
Caption: Experimental workflow for comparing bioconjugation efficiency.
Materials:
-
Model protein (e.g., Bovine Serum Albumin, BSA) at 5 mg/mL in PBS, pH 7.4.
-
DBCO-PEGx-NHS ester and TCO-PEGx-NHS ester (10 mM stock solutions in anhydrous DMSO).
-
Azide-fluorophore and Tetrazine-fluorophore (10 mM stock solutions in DMSO).
-
Spin desalting columns.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Protein Activation:
-
To 100 µL of the protein solution, add a 20-fold molar excess of the respective NHS ester stock solution (DBCO-NHS or TCO-NHS).
-
Incubate at room temperature for 1 hour with gentle mixing.
-
-
Purification:
-
Remove unreacted NHS ester using a spin desalting column according to the manufacturer's instructions, exchanging the buffer to PBS.
-
-
Ligation:
-
To the purified, activated protein, add a 5-fold molar excess of the corresponding fluorophore probe (Azide-fluorophore for DBCO-activated protein, Tetrazine-fluorophore for TCO-activated protein).
-
Incubate at room temperature. For the DBCO reaction, incubate for 1-4 hours. For the TCO reaction, incubate for 10-60 minutes.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE. Visualize the conjugation efficiency by in-gel fluorescence scanning.
-
For a more quantitative analysis, determine the degree of labeling using mass spectrometry.
-
Protocol 2: Determination of Second-Order Rate Constants
A. For SPAAC Reactions (e.g., BCN or DBCO with an azide) using ¹H NMR Spectroscopy:
Materials:
-
Cyclooctyne reagent (e.g., BCN or DBCO derivative).
-
Azide reagent (e.g., benzyl azide).
-
Deuterated solvent (e.g., DMSO-d₆).
-
Internal standard of known concentration (e.g., dimethyl sulfone).
-
NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the cyclooctyne, azide, and internal standard in the deuterated solvent.
-
In an NMR tube, combine the cyclooctyne and the internal standard.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Reaction Initiation and Monitoring:
-
Add a known excess (e.g., 2-12 equivalents) of the azide to the NMR tube to initiate the reaction.
-
Acquire a series of ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Determine the concentration of the disappearing reactant at each time point by integrating a characteristic peak and comparing it to the integral of the internal standard.
-
Plot the reciprocal of the reactant concentration versus time. For a second-order reaction, this should yield a straight line.
-
The slope of this line is the second-order rate constant, k₂.
-
B. For IEDDA Reactions (TCO-Tetrazine) using Stopped-Flow UV-Vis Spectroscopy:
Materials:
-
TCO derivative.
-
Tetrazine derivative (which has a characteristic absorbance, e.g., around 530 nm).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Stopped-flow spectrophotometer.
Procedure:
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the desired temperature (e.g., 37°C).
-
Set the wavelength to monitor the disappearance of the tetrazine absorbance (e.g., 535 nm).
-
-
Reaction Measurement:
-
Load one syringe with the TCO solution and the other with the tetrazine solution, both in the reaction buffer. To ensure pseudo-first-order conditions, the TCO should be in large excess (e.g., 10-fold or more) over the tetrazine.
-
Rapidly mix the two solutions in the stopped-flow instrument and immediately begin recording the absorbance at the chosen wavelength over time.
-
-
Data Analysis:
-
The decay of the tetrazine absorbance will follow a pseudo-first-order kinetic model. Fit the absorbance vs. time data to an exponential decay function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO in excess: k₂ = k_obs / [TCO].
-
Conclusion
The field of copper-free click chemistry offers a powerful and versatile toolkit for bioconjugation. While this compound is a reliable reagent, alternatives based on other strained alkynes like DBCO and the exceptionally rapid TCO-tetrazine ligation provide researchers with a broader spectrum of reactivity and properties. BCN derivatives are advantageous in applications requiring high stability in thiol-rich environments. DBCO reagents offer a boost in reactivity over BCN for SPAAC reactions. For applications demanding the utmost in reaction speed, particularly at low reactant concentrations, the TCO-tetrazine IEDDA reaction is the unparalleled choice. By carefully considering the kinetic and stability data, and by employing rigorous experimental protocols for comparison, researchers can select the optimal reagent to advance their scientific and drug development objectives.
References
Validating endo-BCN-PEG3-NH2 Conjugation Specificity: A Comparative Guide
For researchers and developers in biotherapeutics, ensuring the precise and specific conjugation of molecules is paramount to the efficacy and safety of the final product. The endo-BCN-PEG3-NH2 linker is a valuable tool in this space, leveraging the power of copper-free click chemistry for bioorthogonal ligation. This guide provides a comparative analysis of this linker's conjugation chemistry, alongside detailed protocols and data interpretation strategies for validating its specificity.
This compound is a heterobifunctional linker featuring a bicyclo[6.1.0]nonyne (BCN) group and a primary amine (-NH2).[1][2] The BCN moiety reacts with high specificity with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[3][4] This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups.[3] The terminal amine group allows for conventional conjugation to molecules via activated esters (like NHS esters) or carboxylic acids. The hydrophilic PEG3 spacer helps to reduce aggregation and minimize steric hindrance.
Comparison of Common Bioconjugation Chemistries
The specificity of a conjugation reaction is dictated by the chemoselectivity of the reacting groups. While BCN-azide chemistry is renowned for its high specificity, it is essential to compare it with other common methods to understand its advantages and potential limitations.
| Feature | BCN (SPAAC) Chemistry | Maleimide Chemistry | NHS Ester Chemistry |
| Target Functional Group | Azide (-N3) | Thiol / Sulfhydryl (-SH) | Primary Amine (-NH2) |
| Reaction Principle | Strain-Promoted Alkyne-Azide Cycloaddition | Michael Addition | Acylation |
| Key Advantages | High specificity and bioorthogonality; No catalyst required; Stable triazole linkage formed. | Relatively fast reaction at neutral pH. | Well-established and widely used for protein labeling. |
| Specificity Concerns | Very high; Azides and BCN groups are largely unreactive with other biological moieties. Thiol-containing reagents like DTT should be avoided as they can react with BCN. | Maleimides can react with amines at higher pH and can undergo hydrolysis. The resulting thioether bond can undergo retro-Michael addition, leading to instability. | NHS esters are prone to hydrolysis in aqueous solutions, which competes with the amine reaction. Can react with other nucleophiles like tyrosines or histidines at higher pH. |
| Stability of Linkage | Covalent triazole ring is highly stable. | Thioether bond stability can be a concern; ring-opening of the maleimide can occur. | Stable amide bond. |
| Reaction Conditions | Mild, aqueous buffer conditions (physiologic pH). | pH 6.5 - 7.5 is optimal to favor thiol reactivity over hydrolysis. | pH 7.0 - 9.0. |
A comparative study on click handle stability showed that while BCN can show instability to the thiol-containing compound Glutathione (GSH), it is significantly more stable than dibenzocyclooctyne (DBCO), another common SPAAC reagent, with half-lives of ~6 hours versus 71 minutes, respectively. This highlights the importance of considering the entire reaction environment when planning conjugation strategies.
Experimental Workflow for Conjugation and Validation
Validating conjugation specificity involves a multi-step process to confirm that the linker has attached to the correct molecule at the intended site and that the final conjugate is pure and functional.
Key Experimental Protocols for Validation
Robust validation relies on orthogonal methods that assess different properties of the conjugate. The combination of these techniques provides strong evidence for specific and successful conjugation.
SDS-PAGE and Western Blot
-
Objective : To visually confirm the covalent attachment of the payload to the target biomolecule through an increase in molecular weight (MW).
-
Methodology :
-
Prepare samples: the unconjugated biomolecule, the payload-linker, and the purified conjugate.
-
Denature the samples under reducing and/or non-reducing conditions by heating in a loading buffer.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate proteins by size.
-
Visualize the proteins using a total protein stain (e.g., Coomassie Blue) or transfer to a membrane for Western Blotting.
-
For Western Blot, probe the membrane with antibodies specific to the target biomolecule and/or the payload to confirm the presence of both in the high-MW band.
-
-
Expected Result : The conjugate will appear as a band with a higher molecular weight than the unconjugated biomolecule. A clean, single band for the conjugate indicates a homogenous product.
Mass Spectrometry (LC-MS)
-
Objective : To obtain a precise mass of the conjugate, confirming the exact number of attached payload molecules and identifying any impurities.
-
Methodology :
-
The purified conjugate is typically desalted and prepared in a suitable buffer for mass spectrometry.
-
For large biomolecules like antibodies, the protein may be deglycosylated to reduce heterogeneity.
-
The sample is introduced into a mass spectrometer, often coupled with liquid chromatography (LC-MS) for online separation.
-
The obtained mass spectrum is deconvoluted to determine the exact molecular weight of the intact conjugate.
-
-
Expected Result : The deconvoluted mass should equal the mass of the starting biomolecule plus the mass of the linker-payload multiplied by the number of conjugations (e.g., the Drug-to-Antibody Ratio or DAR in an ADC).
High-Performance Liquid Chromatography (HPLC)
-
Objective : To assess the purity, homogeneity, and aggregation state of the conjugate.
-
Methodology :
-
Size-Exclusion Chromatography (SEC) : Separates molecules based on size. It is used to quantify the percentage of monomeric conjugate versus aggregates or fragments.
-
Hydrophobic Interaction Chromatography (HIC) : Separates molecules based on hydrophobicity. For ADCs, HIC can often resolve species with different numbers of conjugated drugs, providing a profile of the DAR distribution.
-
Reverse-Phase HPLC (RP-HPLC) : Often used for analyzing smaller conjugates or fragments of larger ones.
-
-
Expected Result : SEC should show a high percentage of the conjugate in the monomeric peak. HIC can provide a quantitative distribution of different conjugated species.
Functional Assays
-
Objective : To confirm that the conjugation process has not compromised the biological activity of the biomolecule.
-
Methodology :
-
ELISA / Binding Assays : If the biomolecule is an antibody, an Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR) can be used to measure its binding affinity to its target antigen.
-
Cell-Based Potency Assays : For therapeutic conjugates like ADCs, a cell-based assay is used to measure the cytotoxic effect of the conjugate on target cells versus non-target cells, confirming that it retains its intended biological function.
-
-
Expected Result : The conjugate should retain a binding affinity and/or biological activity that is comparable to the unconjugated biomolecule.
Logic of Specificity Validation
The data from each experimental technique collectively builds the case for conjugation specificity. No single method is sufficient on its own.
Summary of Quantitative Data
The following table summarizes the key quantitative outputs from each validation technique, which together provide a comprehensive picture of the conjugation's success and specificity.
| Validation Method | Key Quantitative Output | Purpose |
| SDS-PAGE | Apparent Molecular Weight (kDa) | Confirms MW increase consistent with conjugation. |
| Mass Spectrometry | Precise Molecular Weight (Da) | Determines exact mass, confirms stoichiometry (e.g., DAR). |
| SEC-HPLC | % Monomer, % Aggregate | Assesses product purity and stability against aggregation. |
| HIC-HPLC | Peak distribution (%) | Characterizes homogeneity of the conjugated species. |
| ELISA / SPR | Binding Affinity (KD) | Quantifies retention of target binding function. |
| Cell-Based Assay | Potency (IC50 / EC50) | Measures the biological efficacy of the final conjugate. |
By employing the highly chemoselective BCN-azide reaction and verifying the outcome with a suite of orthogonal analytical techniques, researchers can confidently establish the specificity and quality of their this compound-linked bioconjugates.
References
Comparative Analysis of PEG Linker Lengths in BCN Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. Bicyclo[6.1.0]nonyne (BCN) reagents are widely utilized in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, offering a balance of reactivity and stability. The incorporation of a polyethylene glycol (PEG) spacer between the BCN moiety and the functional group can significantly modulate the physicochemical properties and in vivo performance of the resulting bioconjugate. This guide provides a comparative analysis of BCN reagents with different PEG linker lengths, supported by available experimental data and detailed protocols to facilitate the selection of the optimal reagent for your specific application.
The Influence of PEG Linker Length on BCN Reagent Performance
The length of the PEG chain in a BCN reagent plays a pivotal role in determining several key characteristics of the molecule and the final bioconjugate. These include:
-
Solubility: Longer PEG chains generally impart greater hydrophilicity, which can be crucial when working with hydrophobic molecules or to improve the solubility of the final conjugate in aqueous buffers.[1][2]
-
Reaction Kinetics: The PEG linker can influence the accessibility of the BCN moiety for reaction with an azide. A longer, flexible linker may reduce steric hindrance, potentially leading to faster reaction kinetics.[3]
-
Stability: The stability of the BCN group can be influenced by its local chemical environment. While the core stability is inherent to the strained ring system, the overall stability of the reagent, particularly in biological media, can be affected by the PEG chain.
-
Pharmacokinetics: In therapeutic applications, the length of the PEG linker significantly impacts the pharmacokinetic profile of the bioconjugate. Longer PEG chains can increase the hydrodynamic radius, leading to reduced renal clearance and a longer circulation half-life.[3]
-
Steric Hindrance: The PEG linker provides spatial separation between the conjugated molecules. This can be advantageous in minimizing interference with the biological activity of a protein or antibody. However, excessively long linkers might also introduce unwanted flexibility or interactions.
Quantitative Data Comparison
Table 1: Reaction Kinetics of BCN Reagents
The second-order rate constant (k₂) is a critical parameter for comparing the reactivity of different BCN reagents. While specific data for a series of BCN-PEGn reagents is limited, the following table provides representative rate constants for BCN in SPAAC reactions. It is generally expected that the reaction rate will not be significantly altered by the PEG linker length, although steric hindrance from the attached molecule can play a role.
| Cyclooctyne Reagent | Azide Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Reference |
| BCN | Benzyl Azide | 0.15 | DMSO | [4] |
| BCN | 2-Azidoethanol (primary) | 0.024 | CDCl₃ | |
| BCN | 2-Azidopropanol (secondary) | 0.012 | CDCl₃ | |
| PEGylated BCN derivative | 2-Azidoethanol | 0.19 - 0.21 | Human blood plasma |
Note: Reaction rates are highly dependent on the specific azide, solvent, and temperature.
Table 2: Solubility of BCN-PEG Reagents
Quantitative solubility data for a series of BCN-PEGn reagents is not widely published. However, the qualitative solubility is directly related to the length of the hydrophilic PEG chain.
| BCN Reagent | PEG Linker Length | Qualitative Aqueous Solubility | Qualitative Organic Solubility (e.g., DCM, DMF, DMSO) | Reference |
| BCN (unmodified) | None | Low | High | |
| BCN-PEGn (short) | e.g., n=2, 3, 4 | Moderate | High | |
| BCN-PEGn (long) | e.g., n=8, 12, 24 | High | Moderate to High |
DCM: Dichloromethane, DMF: Dimethylformamide, DMSO: Dimethyl sulfoxide
Table 3: Stability of BCN Reagents
The stability of the BCN moiety is crucial for applications in biological systems. BCN has been shown to be more stable than some other cyclooctynes, like DBCO, in the presence of thiols such as glutathione (GSH). The PEG linker is not expected to directly impact the intrinsic stability of the BCN ring but can influence the overall stability of the conjugate.
| Reagent | Condition | Stability Outcome | Reference |
| BCN | High concentrations of glutathione (GSH) | More stable than DBCO | |
| BCN-carbamate | Biological media | Less stable, potentially useful for prodrug design | |
| BCN-amide | Biological media | More stable, suitable for molecular probes |
Experimental Protocols
General Protocol for a SPAAC Reaction with a BCN-PEG-NHS Ester
This protocol describes the conjugation of a BCN-PEG-NHS ester to a primary amine-containing molecule, such as a protein.
Materials:
-
BCN-PEGn-NHS ester
-
Amine-containing molecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the BCN-PEGn-NHS ester in anhydrous DMSO or DMF immediately before use (e.g., 10 mM).
-
Protein Preparation: Prepare the amine-containing molecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved BCN-PEGn-NHS ester to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the BCN-functionalized molecule from unreacted reagents using SEC or dialysis.
Protocol for Determining SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the reaction progress to determine the second-order rate constant.
Materials:
-
BCN-PEGn reagent
-
Azide-containing molecule
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare stock solutions of the BCN-PEGn reagent, the azide, and the internal standard in the deuterated solvent.
-
Reaction Initiation: In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5-10 mM of each reactant).
-
NMR Data Acquisition: Quickly acquire an initial ¹H NMR spectrum (t=0). Acquire subsequent spectra at regular time intervals. The frequency of data acquisition should be adapted to the expected reaction rate.
-
Data Analysis:
-
Integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the data according to the second-order rate law (1/[A]t - 1/[A]₀ = kt, for [A]₀ = [B]₀) to determine the rate constant (k).
-
Visualizations
Caption: General workflow of a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Caption: Experimental workflow for determining SPAAC reaction kinetics using ¹H NMR spectroscopy.
References
A Comparative Kinetic Analysis of Cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cyclooctyne for Your Application
The strain-promoted azide-alkyne cycloaddition (SPAAC) has become an indispensable tool in bioconjugation, chemical biology, and drug development due to its bioorthogonality and ability to proceed without the need for cytotoxic copper catalysts. The kinetics of this reaction are critically dependent on the structure of the cyclooctyne, with the inherent ring strain being the primary driver of reactivity. This guide provides a comprehensive comparison of the kinetic performance of endo-BCN-PEG3-NH2 against other commonly employed cyclooctynes, supported by experimental data to facilitate informed reagent selection.
Quantitative Comparison of Reaction Kinetics
The reactivity of different cyclooctynes is typically compared based on their second-order rate constants (k₂) for the reaction with a standard azide, such as benzyl azide. A higher k₂ value indicates a faster reaction. The following table summarizes the reported kinetic data for several widely used cyclooctynes. While specific kinetic data for this compound is not extensively published, the data for its parent compound, endo-BCN, provides a strong benchmark. The inclusion of a hydrophilic PEG3-amine linker is generally expected to have a modest, and often slightly positive, impact on the reaction rate in aqueous media by enhancing solubility and reducing steric hindrance.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Reference |
| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | [1] |
| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | [1] |
| BCN (unspecified) | Benzyl Azide | ~0.06 - 0.15 | Various | [2][3] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | Various | [2] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | Various | |
| ADIBO/DIBAC | Benzyl Azide | 0.9 | Not Specified |
Note: Reaction rates are sensitive to the specific structures of both the cyclooctyne and the azide, as well as the solvent and temperature. The data presented here are for comparative purposes. Studies have shown that PEGylation can increase the reaction rate of DBCO by approximately 31% in aqueous buffers, an effect attributed to reduced steric hindrance and improved solubility. A similar trend can be anticipated for BCN derivatives.
Factors Influencing Cyclooctyne Reactivity
The rate of the SPAAC reaction is governed by a combination of factors inherent to the cyclooctyne's structure. Understanding these relationships is key to selecting the appropriate reagent.
Experimental Protocol: Kinetic Analysis of SPAAC Reactions by ¹H NMR Spectroscopy
The determination of second-order rate constants for SPAAC reactions is commonly performed using quantitative ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This method allows for the direct monitoring of the consumption of reactants and the formation of the product over time.
Materials:
-
Cyclooctyne (e.g., this compound)
-
Azide (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN/D₂O)
-
Internal standard of known concentration (e.g., dimethyl sulfone, mesitylene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the cyclooctyne and the internal standard in the chosen deuterated solvent in an NMR tube. A typical starting concentration for the cyclooctyne is 5-10 mM.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the precise initial concentration of the cyclooctyne relative to the internal standard.
-
-
Reaction Initiation:
-
Add a known concentration of the azide to the NMR tube. A pseudo-first-order condition is often established by using a significant excess of the azide (e.g., 5-10 equivalents).
-
Quickly mix the contents of the NMR tube and place it in the NMR spectrometer, which has been pre-equilibrated to the desired reaction temperature (e.g., 25 °C).
-
-
Time-Course Monitoring:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.
-
-
Data Analysis:
-
Process the NMR spectra. For each time point, integrate the signals corresponding to a unique, well-resolved proton on the cyclooctyne and a proton on the internal standard.
-
Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the constant internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration (ln[Cyclooctyne]) versus time.
-
-
Rate Constant Calculation:
-
The slope of the linear plot of ln[Cyclooctyne] vs. time is equal to the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).
-
Conclusion
The choice of cyclooctyne for a specific application is a trade-off between reactivity, stability, size, and hydrophilicity. For applications demanding the highest reaction rates, DBCO and its derivatives are often the preferred choice. However, BCN, particularly in its endo-isomeric form, offers a favorable balance of good reactivity and smaller size, which can be advantageous in minimizing perturbations to biological systems. The PEGylation of BCN, as in this compound, further enhances its utility for bioconjugation in aqueous environments by improving solubility and potentially increasing the reaction rate. For researchers prioritizing a compact and efficient linker for applications in complex biological media, this compound represents a robust and versatile option.
References
literature review of endo-BCN-PEG3-NH2 applications
An Objective Comparison of endo-BCN-PEG3-NH2 and its Alternatives for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in the synthesis of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of this compound, a popular bifunctional linker, with its primary alternatives. The information presented herein is supported by experimental data to facilitate an informed decision-making process for your specific research needs.
The this compound linker incorporates three key functional components:
-
An endo-bicyclo[6.1.0]nonyne (BCN) group, which participates in rapid and bioorthogonal copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
A hydrophilic three-unit polyethylene glycol (PEG3) spacer , which enhances solubility, reduces aggregation, and minimizes steric hindrance of the conjugate.[][2]
-
A primary amine (-NH2) group , which allows for covalent attachment to molecules containing carboxylic acids, activated esters (like NHS esters), or other amine-reactive functional groups.[3]
Comparison with Alternative Linkers
The performance of this compound is best understood in the context of its alternatives, primarily its diastereomer, exo-BCN, and the widely used dibenzocyclooctyne (DBCO) linkers.
endo-BCN vs. exo-BCN
The synthesis of BCN typically yields a mixture of endo and exo diastereomers.[4] While both are reactive in SPAAC, studies have shown that the endo-BCN isomer exhibits a slightly higher reaction rate compared to the exo-BCN isomer.[5] The predominant commercial availability and marginally higher reactivity of endo-BCN have led to its preferential use in many bioconjugation applications.
BCN vs. DBCO
A more critical comparison for researchers is between BCN and DBCO-based linkers, as both are mainstays of copper-free click chemistry.
-
Reaction Kinetics: Generally, DBCO linkers exhibit faster reaction kinetics with aliphatic azides compared to BCN linkers. This is attributed to the higher ring strain in the DBCO moiety. However, an interesting reversal of reactivity is observed with aromatic azides, where BCN reacts significantly faster than DBCO . This highlights the importance of the azide's electronic environment in linker selection.
-
Stability: The stability of the linker is crucial for the integrity of the final bioconjugate. BCN linkers demonstrate superior stability in the presence of reducing agents like tris(2-carboxyethyl)phosphine (TCEP), a common reagent in protein chemistry. In contrast, DBCO linkers can show instability under these conditions. However, in the intracellular environment of certain phagocytic cells, DBCO has been found to be more stable than BCN.
-
Physicochemical Properties: BCN is generally smaller and more hydrophilic than the bulky, aromatic DBCO. This can be advantageous in improving the solubility and pharmacokinetic properties of the resulting bioconjugate.
Quantitative Data Comparison
The following tables summarize key quantitative data to aid in the selection of the most appropriate linker.
Table 1: Comparison of Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| endo-BCN | Benzyl Azide | 0.29 |
| exo-BCN | Benzyl Azide | 0.19 |
| BCN | Benzyl Azide | ~0.06 - 0.1 |
| DBCO | Benzyl Azide | ~0.6 - 1.0 |
| BCN | Phenyl Azide | 0.2 |
| DBCO | Phenyl Azide | 0.033 |
Table 2: Stability Comparison of BCN and DBCO Linkers
| Condition | BCN Stability | DBCO Stability |
| Glutathione (GSH) | Significantly more stable (t½ ≈ 6 hours) | Less stable (t½ ≈ 71 minutes) |
| Tris(2-carboxyethyl)phosphine (TCEP) | More stable | Shows instability over a 24-hour period |
| Intracellular Environment (RAW264.7 cells) | Lower stability (79% degradation after 24h) | Moderate stability (36% degradation after 24h) |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Experimental Protocol 1: Monitoring SPAAC Kinetics by ¹H NMR Spectroscopy
This protocol allows for the direct measurement and comparison of reaction rates.
Materials:
-
Cyclooctyne linker (e.g., this compound)
-
Azide-containing molecule
-
Internal standard (e.g., mesitylene)
-
Deuterated solvent (e.g., CD₃CN/D₂O)
-
NMR tubes and spectrometer
Procedure:
-
Prepare stock solutions of the cyclooctyne, azide, and internal standard in the deuterated solvent.
-
In an NMR tube, combine known concentrations of the azide and the internal standard. Acquire a baseline ¹H NMR spectrum.
-
Initiate the reaction by adding a known concentration of the cyclooctyne linker to the NMR tube and start a timer.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
For each spectrum, integrate the signals of a unique proton on the cyclooctyne and the internal standard.
-
Calculate the concentration of the cyclooctyne at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the line is the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide (assuming it is in excess).
Experimental Protocol 2: General Antibody Labeling with an NHS Ester-Activated Linker
This protocol describes the conjugation of a linker to an antibody via its primary amines, followed by a SPAAC reaction.
Materials:
-
Antibody solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
BCN-NHS or DBCO-NHS ester (10 mM in DMSO)
-
Azide-functionalized molecule
-
Quenching solution (e.g., 100 mM Tris or glycine)
-
Size-exclusion chromatography column
Procedure:
-
Linker Conjugation: Add a 10- to 20-fold molar excess of the NHS ester-activated linker to the antibody solution. Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add the quenching solution to stop the reaction and incubate for 15 minutes.
-
Purification: Remove unreacted linker using a size-exclusion chromatography column.
-
SPAAC Reaction: Add a 1.5- to 5-fold molar excess of the azide-functionalized molecule to the purified linker-modified antibody. Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
Final Purification: Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).
-
Characterization: Analyze the conjugate by SDS-PAGE and determine the degree of labeling (DOL) using UV-Vis spectroscopy.
Experimental Protocol 3: Plasma Stability Assay
This protocol provides a framework for assessing the stability of a bioconjugate in plasma.
Materials:
-
Test compound (linker conjugated to a molecule)
-
Human, mouse, or rat plasma
-
Reference compounds (e.g., Verapamil, Propantheline)
-
96-well plates
-
37°C incubator
-
HPLC-MS system
Procedure:
-
Incubate the test compound (e.g., at 1 µM final concentration) and reference compounds in plasma in duplicate at 37°C.
-
Collect aliquots at various time points (e.g., 0, 20, 40, 60, 120 minutes).
-
Terminate the enzymatic reactions by protein precipitation (e.g., with cold acetonitrile).
-
Centrifuge the samples and analyze the supernatant by HPLC-MS to quantify the remaining parent compound.
-
Plot the percentage of the parent compound remaining versus time and calculate the plasma half-life (T½).
Visualizing Workflows and Relationships
Caption: General workflow for ADC synthesis using SPAAC.
Caption: Decision tree for selecting between BCN and DBCO linkers.
References
- 2. BCN-PEG3-amine (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. endo-BCN-PEG3-amine, 1883512-27-3 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to endo-BCN-PEG3-NH2 for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical step in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and PROTACs. The linker not only connects the targeting moiety to the payload but also significantly influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate. This guide provides an objective comparison of endo-BCN-PEG3-NH2 , a popular heterobifunctional linker, with its primary alternatives, focusing on performance metrics supported by experimental data.
This compound is a versatile linker featuring three key components:
-
An endo-Bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.
-
A three-unit polyethylene glycol (PEG3) spacer that enhances hydrophilicity, reduces aggregation, and minimizes steric hindrance.[1]
-
A primary amine (-NH2) group for conjugation to molecules containing activated esters, carboxylic acids, or other amine-reactive functionalities.
This combination of features makes it a valuable tool for creating well-defined bioconjugates.
Comparative Performance Analysis
The primary alternatives to BCN-based linkers in copper-free click chemistry are those based on dibenzocyclooctyne (DBCO). The choice between these two classes of strained alkynes often involves a trade-off between reaction kinetics and stability.
Reaction Kinetics
The speed of the SPAAC reaction is a crucial parameter, especially when working with low concentrations of biomolecules or when rapid conjugation is required. Generally, DBCO derivatives exhibit faster reaction kinetics with azides compared to BCN derivatives due to greater ring strain.[2] However, the nature of the azide can influence these rates.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [3] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [3] |
| DBCO analog | Primary Azide | 0.88 | [2] |
| BCN | Primary Azide | 0.038 | |
| DBCO analog | Secondary Azide | 0.45 | |
| BCN | Secondary Azide | 0.024 | |
| DBCO analog | Tertiary Azide | 0.0017 | |
| BCN | Tertiary Azide | 0.011 |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
As the data indicates, for reactions with primary and secondary azides, DBCO analogs are significantly faster. Interestingly, for sterically hindered tertiary azides, BCN can exhibit a more favorable, albeit slower, reaction rate.
Stability
The stability of the linker is paramount, particularly for in vivo applications where the conjugate is exposed to a reducing environment. The cytoplasm contains high concentrations of thiols, such as glutathione (GSH), which can potentially degrade strained alkynes.
| Linker | Condition | Stability | Key Finding | Reference(s) |
| endo-BCN | Glutathione (GSH) | More Stable | Half-life of ~6 hours. | |
| DBCO | Glutathione (GSH) | Less Stable | Half-life of ~71 minutes. | |
| endo-BCN | Tris(2-carboxyethyl)phosphine (TCEP) | Stable | No significant degradation observed over 24 hours. | |
| DBCO | Tris(2-carboxyethyl)phosphine (TCEP) | Unstable | Shows instability over a 24-hour period. |
These findings suggest that for applications in environments with high concentrations of reducing agents, BCN may be the more suitable choice.
Impact of the PEG Spacer
The PEG component of the linker plays a crucial role in the overall properties of the resulting bioconjugate, particularly for ADCs.
| Property | Effect of PEGylation | Experimental Observation | Reference(s) |
| Hydrophilicity & Aggregation | Increased hydrophilicity, reduced aggregation. | PEGylated linkers enable higher drug-to-antibody ratios (DARs) by solubilizing hydrophobic payloads and preventing aggregation. SEC analysis has shown a reduction in aggregation following PEGylation. | |
| Pharmacokinetics (PK) | Prolonged circulation half-life. | The PEG chain forms a "hydration shell" around the ADC, reducing non-specific clearance. In a study with affibody-based conjugates, 4 kDa and 10 kDa PEG linkers led to 2.5-fold and 11.2-fold half-life extensions, respectively. | |
| In Vitro Cytotoxicity | Can be context-dependent. | In one study, the insertion of longer PEG chains (4 kDa and 10 kDa) resulted in a 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively. | |
| In Vivo Efficacy | Generally enhanced. | The improved pharmacokinetic properties conferred by PEG linkers often translate to enhanced in vivo efficacy due to greater accumulation in the tumor tissue. |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates using this compound.
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the conjugation of a drug-linker containing an NHS ester to an antibody, followed by a SPAAC reaction with an azide-modified payload. A derivative, endo-BCN-PEG3-NHS ester, is used here for direct conjugation to the antibody's lysine residues.
Materials:
-
Antibody (e.g., Trastuzumab) in amine-free buffer (e.g., PBS, pH 7.4)
-
endo-BCN-PEG-NHS ester (or similar amine-reactive BCN linker)
-
Azide-modified payload (e.g., Azide-MMAE)
-
DMSO
-
1 M Tris buffer, pH 8.0
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS (pH 7.4).
-
BCN Linker Conjugation:
-
Dissolve the endo-BCN-PEG-NHS ester in DMSO to a final concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the BCN-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding 1 M Tris buffer (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes.
-
-
Purification:
-
Remove excess, unreacted BCN-NHS ester and quenching reagent by SEC using a column equilibrated with PBS (pH 7.4).
-
Determine the concentration and degree of labeling (DOL) of the BCN-modified antibody using UV-Vis spectrophotometry.
-
-
SPAAC Reaction:
-
Add a 1.5- to 3-fold molar excess of the azide-modified payload to the purified BCN-modified antibody solution.
-
Incubate the reaction for 4-12 hours at room temperature or 37°C with gentle mixing. The reaction can be monitored by hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
-
Final Purification and Characterization:
-
Purify the final ADC using SEC to remove unreacted payload.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target cancer cell line (e.g., HER2-positive NCI-N87) and a control cell line
-
Complete cell culture medium
-
ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
10% (w/v) SDS solution with 0.01 M HCl
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Remove the old medium from the wells and add 100 µL of the ADC or control solutions. Include untreated wells as a negative control.
-
Incubation: Incubate the plate at 37°C for 72-96 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the SDS-HCl solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability at different ADC concentrations and plot the data to determine the IC50 value using appropriate software.
Visualizing Workflows and Concepts
To better understand the experimental processes and the factors influencing linker selection, the following diagrams are provided.
Conclusion
The selection of a linker is a critical decision in the development of bioconjugates. This compound offers a compelling combination of features, particularly for applications where stability in a reducing environment is a primary concern. While DBCO-based linkers generally provide faster reaction kinetics, the superior stability of BCN in the presence of thiols makes it a more robust choice for many in vivo and intracellular applications. The integrated PEG3 spacer further enhances its utility by improving the solubility and pharmacokinetic properties of the resulting conjugate. By carefully considering the trade-offs between reaction speed, stability, and the specific requirements of the biological system, researchers can leverage the unique advantages of this compound to design more effective and safer targeted therapies.
References
Safety Operating Guide
Proper Disposal of endo-BCN-PEG3-NH2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like endo-BCN-PEG3-NH2 are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential information on the operational and disposal procedures for this compound, a PEG-based PROTAC linker used in the synthesis of proteolysis targeting chimeras.
Hazard and Safety Summary
| Hazard Classification (Based on Similar Compounds) | Precautionary Statements[1] |
| Acute toxicity, oral (Category 4) | P264: Wash hands thoroughly after handling. |
| Skin corrosion/irritation (Category 2) | P270: Do not eat, drink or smoke when using this product. |
| Serious eye damage/eye irritation (Category 2A) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P271: Use only outdoors or in a well-ventilated area. |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
2. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, contaminated paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused or expired solid this compound should be disposed of in its original container or a securely sealed waste container labeled with the full chemical name.
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
3. Spill Management:
-
In the event of a spill, prevent further leakage or spillage if it is safe to do so.[1]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place the absorbed or collected material into a designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent (e.g., alcohol), and collect the decontamination materials for disposal as hazardous waste.[1]
4. Final Disposal:
-
All hazardous waste containers must be sealed and stored in a designated, well-ventilated, and secure area until they can be collected by a licensed chemical waste disposal service.
-
Adhere to all local, state, and federal regulations for the disposal of chemical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound waste.
References
Essential Safety and Handling of endo-BCN-PEG3-NH2 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for the use of endo-BCN-PEG3-NH2, a PEG-based PROTAC linker. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When working with this compound, appropriate personal protective equipment must be worn at all times. The following table summarizes the recommended PPE to mitigate risks of exposure.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. Ensure they are tightly fitting and provide a complete seal around the eyes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory | Fume Hood or Respirator | Work in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if handling large quantities, a respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes the risk of accidents and exposure. Follow this procedural guidance for all operations involving this compound.
-
Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. All necessary PPE should be donned at this stage.
-
Weighing and Aliquoting : Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to prevent inhalation of any airborne particles. Use appropriate tools, such as spatulas and weighing paper, and avoid creating dust.
-
Dissolution : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Ensure that the chosen solvent is compatible with this compound.
-
Reaction Setup : All reactions involving this compound should be set up within a chemical fume hood. Ensure that all glassware is properly secured.
-
Post-Reaction Work-up : Handle all post-reaction mixtures and purification steps under the same stringent safety precautions.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste materials contaminated with this compound, including unused compound, reaction byproducts, contaminated gloves, pipette tips, and weighing paper, must be segregated from general laboratory waste.
-
Waste Collection : Collect all solid and liquid waste in clearly labeled, sealed containers designated for chemical waste.
-
Disposal Route : Dispose of all this compound waste through an approved hazardous waste disposal service. Do not dispose of this compound down the drain or in the regular trash.
-
Empty Containers : Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound, from initial preparation to final disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
